molecular formula C19H18ClNO3 B595540 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261981-60-5

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

货号: B595540
CAS 编号: 1261981-60-5
分子量: 343.807
InChI 键: HWKPSGZBLYDWBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS 1261981-60-5) is a benzoic acid derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C19H18ClNO3 and a molecular weight of 343.8 g/mol, this compound features a chloro-substituted benzoic acid core linked to a phenyl ring bearing a piperidine-1-carbonyl group. This structure makes it a valuable building block for constructing more complex molecules in structure-activity relationship (SAR) studies . Scientific research indicates this compound has diverse biological activities. It has been investigated for its potential as an anticancer agent, demonstrating dose-dependent cytotoxicity in studies against cancer cell lines such as PC3 and DU145 . Additional research applications include anti-inflammatory activity, where it is reported to inhibit pro-inflammatory cytokines, potentially through the inhibition of NF-κB signaling pathways . Furthermore, it shows potential as an enzyme inhibitor, with studies indicating promising inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), suggesting relevance for metabolic disease research . The mechanism of action in biological systems is attributed to interactions such as hydrogen bonding and hydrophobic interactions, where the piperidine and benzoic acid groups play critical roles in binding to enzymatic active sites or receptors . This product is intended for research purposes and is strictly not for human or veterinary use.

属性

IUPAC Name

2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPSGZBLYDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692298
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-60-5
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Procurement, and Synthetic Derivatization of CAS 1261981-60-5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS Registry Number: 1261981-60-5) is a highly specialized, privileged biphenyl scaffold utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a piperidine amide on one aryl ring and a sterically hindered carboxylic acid on the other, this building block is primed for unidirectional synthetic extension. This whitepaper provides an in-depth analysis of its physicochemical properties, trusted procurement channels, and a mechanistically grounded protocol for overcoming the steric penalty during amide coupling.

Structural Analysis & Physicochemical Profiling

In drug development, biphenyl scaffolds are prized for their ability to project pharmacophores across extended hydrophobic pockets. However, the presence of an ortho-chloro substituent relative to the carboxylic acid in CAS 1261981-60-5 introduces significant steric hindrance and inductive electron withdrawal. These factors fundamentally alter the reactivity of the carboxylate, necessitating specialized activation strategies during derivatization.

Quantitative Data Summary

Table 1: Physicochemical and structural properties of CAS 1261981-60-5.

PropertyValue
IUPAC Name 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
CAS Registry Number 1261981-60-5
Molecular Formula C19H18ClNO3
Molecular Weight 343.80 g/mol
InChIKey HWKPSGZBLYDWBT-UHFFFAOYSA-N
Typical Purity (Commercial) ≥95% (HPLC/NMR)
Structural Features Biphenyl core, ortho-Cl benzoic acid, piperidine amide

Causality Insight: Maintaining a purity of >95% is critical when sourcing this compound[1]. Trace impurities from its upstream synthesis (such as unreacted boronic acids or homocoupled biphenyls from Suzuki-Miyaura cross-coupling) can poison transition-metal catalysts in downstream functionalization or generate false positives in high-throughput biological screening.

Trusted Suppliers & Supply Chain Logistics

Securing a reliable supply chain for specialized intermediates is a foundational step in preclinical development. CAS 1261981-60-5 is commercially accessible through several highly vetted chemical suppliers and aggregators:

  • Sigma-Aldrich (MilliporeSigma) : Available via their extended network (e.g., AA Blocks, INC.), providing rigorous quality control documents including Certificates of Analysis (COA) and Certificates of Origin (COO)[1].

  • BLD Pharm : A leading supplier of novel building blocks, offering verified lots of this compound (frequently listed under its alternative nomenclature: 3-Chloro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid)[2][3].

  • United States Biological : Provides the compound for life science research, with established distribution networks for both domestic (US) and international procurement[4].

  • Guidechem & ChemBuyersGuide : Global aggregators that index trusted manufacturers such as Neostar United Industrial Co. and GLR Innovations, facilitating bulk scale-up inquiries[5].

Mechanistic Insights: Overcoming Steric Hindrance in Amide Coupling

When derivatizing CAS 1261981-60-5, the primary synthetic objective is often the formation of an amide bond at the free carboxylic acid. However, the ortho-chloro group creates a severe steric penalty, physically blocking the approach of nucleophiles to the activated carbonyl carbon.

Standard coupling reagents like EDC/HOBt or DCC often fail or result in poor yields due to the slow formation of the active ester and subsequent sluggish aminolysis. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[6][7].

The Causality of Reagent Selection : HATU operates via a two-step mechanism that is uniquely suited for sterically hindered substrates[7]. First, it forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted into an OAt-active ester [7]. The critical advantage lies in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety[7]. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance (neighboring group participation)[6][8]. It forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine, effectively guiding the nucleophile through the steric bulk of the ortho-chloro group and drastically accelerating the reaction[6].

Experimental Protocol: Optimized Amide Coupling Workflow

The following protocol is engineered as a self-validating system to ensure high-yielding amide bond formation with CAS 1261981-60-5, utilizing HATU to bypass the steric hindrance.

Step-by-Step Methodology
  • Pre-activation Phase :

    • Action : In an oven-dried flask under N₂, dissolve CAS 1261981-60-5 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration)[7]. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[7]. Stir at 25°C for 15–30 minutes[7][8].

    • Causality : The extended 15-30 minute pre-activation is mandatory for sterically hindered acids[8]. It ensures complete conversion of the acid to the highly reactive OAt-ester before the amine is introduced. Premature addition of the amine can lead to direct reaction with HATU, forming an unreactive guanidinium byproduct[8].

  • Nucleophilic Addition :

    • Action : Add the target primary amine (1.1 eq) dropwise[7]. Stir the reaction at room temperature for 2–4 hours[7].

    • Causality : Primary amines are strongly preferred. Secondary amines compound the existing steric hindrance of the ortho-chloro group, which may necessitate elevated temperatures or extended reaction times (up to 18 hours)[7].

  • Reaction Monitoring (Self-Validation) :

    • Action : Monitor via LC-MS[7]. The disappearance of the OAt-ester mass and the appearance of the product mass validates reaction completion.

  • Aqueous Workup & Quench :

    • Action : Dilute the mixture with Ethyl Acetate (EtOAc)[7]. Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x). Dry over Na₂SO₄ and concentrate[7].

    • Causality : This specific washing sequence is a self-purifying mechanism. NaHCO₃ deprotonates and removes any unreacted carboxylic acid and the acidic HOAt byproduct. The 1M HCl wash protonates and extracts unreacted amine and the DIPEA base into the aqueous layer, leaving only the neutral amide product in the organic phase.

  • Quality Control :

    • Action : Purify via flash chromatography if necessary[7]. Validate final purity (>95%) using LC-MS and ¹H NMR.

Workflow Visualization

Workflow SM Starting Material CAS: 1261981-60-5 (Sterically Hindered COOH) PreAct Pre-activation Phase HATU (1.2 eq), DIPEA (3.0 eq) DMF, 25°C, 15-30 min SM->PreAct Base & Coupling Agent Intermediate Active OAt-Ester Intermediate (Overcomes ortho-Cl steric penalty) PreAct->Intermediate Formation of active ester Amine Amine Addition R-NH2 (1.1 eq) Stir 2-4 hrs Intermediate->Amine Nucleophilic attack Workup Aqueous Workup Sat. NaHCO3 / EtOAc Extraction Amine->Workup Reaction completion QC Quality Control LC-MS (>95% Purity) 1H NMR Workup->QC Purification & Validation

Fig 1: Optimized HATU-mediated amide coupling workflow for sterically hindered benzoic acids.

References

  • Wikipedia . "HATU - Mechanism of N-acylation using HATU". Wikipedia, The Free Encyclopedia.[Link]

Sources

A Technical Guide to Determining Target Protein Binding Affinity: A Case Study of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the target protein binding affinity of novel chemical entities, using 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS: 1261981-60-5) as a case study. For the purposes of this guide, we will refer to the compound as "Compound X." As a molecule with limited publicly available biological data, Compound X presents an ideal scenario for outlining a strategic approach to target identification, hypothesis generation, and affinity quantification. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Novel Chemical Entity

In drug discovery, the journey of a novel compound from synthesis to a potential therapeutic candidate is a meticulous process. A critical initial step is the identification of its biological target(s) and the characterization of its binding affinity. Compound X, with its distinct chemical features, offers a compelling case for illustrating this process.

Compound X: Structural Features and Hypothetical Target Classes

Compound X possesses two key structural motifs that are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

  • Biphenyl Carboxylic Acid: This scaffold is a well-established pharmacophore in numerous therapeutic agents. Its presence suggests potential interactions with several protein families.

  • Piperidine-1-carbonyl: The piperidine ring is a common feature in a vast array of pharmaceuticals, contributing to desirable pharmacokinetic properties and target engagement.

Based on these structural components, we can formulate initial hypotheses about the potential protein targets for Compound X.

Table 1: Hypothetical Protein Targets for Compound X Based on Structural Analogs

Structural MoietyAssociated Target ClassRationale and Examples
Biphenyl Carboxylic AcidCyclooxygenase (COX) EnzymesThis scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, which inhibit COX-1 and COX-2.
Biphenyl Carboxylic AcidDihydroorotate Dehydrogenase (DHODH)Biphenyl-4-ylcarbamoyl thiophene carboxylic acids have been identified as potent DHODH inhibitors.
Biphenyl MoietyProgrammed Death-Ligand 1 (PD-L1)The biphenyl core is a predominant structure in small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.
Biphenyl MoietySulfatasesBiphenyl and biphenyl ether scaffolds have been developed as inhibitors of sulfatase-2.
PiperidineDiverse CNS and Oncology TargetsThe piperidine motif is found in a wide range of drugs targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.

The following sections will detail the experimental workflows to test these hypotheses and quantify the binding affinity of Compound X to any identified targets.

Experimental Workflows for Binding Affinity Determination

The selection of an appropriate biophysical assay is crucial for accurately characterizing the interaction between a small molecule and its target protein. The choice depends on factors such as the nature of the target, the availability of reagents, and the desired throughput. Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time. It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD).

Diagram 1: Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Compound X over Sensor Surface Immobilize->Inject Prepare Prepare Compound X (Analyte) in Solution Prepare->Inject Detect Detect Change in Refractive Index Inject->Detect Sensorgram Generate Sensorgram (Response vs. Time) Detect->Sensorgram Kinetic Kinetic Analysis (ka, kd, KD) Sensorgram->Kinetic

Caption: A streamlined workflow for determining binding kinetics using SPR.

Step-by-Step SPR Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) using a standard amine coupling chemistry (e.g., a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

    • Inject the purified target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a series of concentrations of Compound X in a suitable running buffer (e.g., PBS with 0.05% Tween 20). It is crucial to include a buffer-only control (blank).

  • Binding Measurement:

    • Association: Inject the different concentrations of Compound X over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time.

    • Dissociation: After the association phase, switch back to the running buffer and monitor the decrease in the SPR signal as Compound X dissociates from the immobilized target protein.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove any remaining bound analyte without denaturing the immobilized protein. This allows for multiple binding cycles with the same sensor chip.

  • Data Analysis:

    • Subtract the response from the reference flow cell (without immobilized protein) and the blank injections from the experimental data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), and enthalpy change (ΔH)).

Diagram 2: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis LoadProtein Load Target Protein into Sample Cell Titrate Titrate Compound X into Sample Cell LoadProtein->Titrate LoadLigand Load Compound X into Syringe LoadLigand->Titrate MeasureHeat Measure Heat Change (ΔH) Titrate->MeasureHeat Isotherm Generate Binding Isotherm MeasureHeat->Isotherm Thermodynamic Thermodynamic Analysis (KD, n, ΔH, ΔS) Isotherm->Thermodynamic

Caption: The experimental process for ITC from preparation to thermodynamic analysis.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange both the target protein and Compound X into the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and Compound X.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the Compound X solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of small, sequential injections of Compound X into the sample cell.

    • Allow the system to reach equilibrium after each injection.

    • The instrument measures the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting Compound X into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Radioligand Binding Assay

This is a highly sensitive and robust method that uses a radioactively labeled ligand to quantify its binding to a target receptor. It is particularly useful for membrane-bound receptors like GPCRs.

Diagram 3: Radioligand Binding Assay (Competition) Workflow

Radioligand_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis PrepareMembranes Prepare Cell Membranes with Target Receptor Incubate Incubate Membranes with Radioligand & Compound X PrepareMembranes->Incubate PrepareReagents Prepare Radioligand and Compound X Solutions PrepareReagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Count Quantify Radioactivity Separate->Count CurveFit Curve Fitting to Determine IC50 and Ki Count->CurveFit

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Radioligand Binding Assay (Competition) Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to near confluence.

    • Harvest the cells and wash them with ice-cold PBS.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand with known affinity for the target, and varying concentrations of Compound X.

    • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration onto glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Compound X by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Data Presentation and Interpretation

Quantitative data from these

Crystal Structure and Conformational Analysis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (C₁₉H₁₈ClNO₃) is a highly functionalized biphenyl derivative that serves as a critical structural motif in modern drug discovery. Featuring a rigid biphenyl core, a sterically demanding ortho-chloro benzoic acid moiety, and a piperidine-1-carbonyl group, this molecule exhibits unique conformational dynamics.

This whitepaper provides an in-depth analysis of its crystal structure, detailing the self-validating methodologies required for crystallographic resolution, and explains the causality behind its conformational behavior. These structural insights are directly applicable to the optimization of target binding, particularly in the development of novel antimycobacterial agents targeting the DprE1 enzyme ([1]).

Chemical Identity & Structural Rationale

The molecule is composed of three distinct functional domains, each contributing to its overall physicochemical profile:

  • The Biphenyl Core : Provides a rigid, hydrophobic scaffold. The torsion angle between the two phenyl rings is dictated by the steric repulsion of the ortho-hydrogens.

  • Ortho-Chloro Benzoic Acid : The introduction of a chlorine atom at the 2-position (ortho to the carboxylate) is a deliberate design choice. It forces the carboxylic acid out of the phenyl plane, disrupting flat crystal packing and significantly enhancing aqueous solubility.

  • Piperidine-1-Carbonyl Group : This tertiary amide linkage possesses partial double-bond character, restricting rotation. The piperidine ring itself acts as a bulky, flexible appendage that typically anchors into lipophilic target pockets.

Logic A Ortho-Chloro Substitution B Steric Hindrance A->B C Carboxyl Dihedral Twist B->C F Optimized Target Binding C->F D Amide Resonance E Restricted C-N Rotation D->E E->F

Fig 2. Logical relationship between structural features and target binding optimization.

Experimental Protocols: A Self-Validating System

To accurately determine the conformational parameters of this compound, high-resolution X-ray crystallography is required. The following protocols are designed as self-validating systems, where each step ensures the integrity of the subsequent phase.

Protocol 1: Vapor Diffusion Crystallization Workflow

Objective: To grow diffraction-quality single crystals free of twinning or solvent inclusions.

  • Solvent Selection : Dissolve 50 mg of highly purified (>99.5% by HPLC) 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid in 2 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because it effectively solvates both the polar carboxylate/amide groups and the lipophilic biphenyl core, preventing premature amorphous precipitation.

  • Antisolvent Layering : Carefully layer 6 mL of n-Hexane over the EtOAc solution in a crystallization tube.

    • Causality: Hexane acts as a strict antisolvent. The density gradient allows for slow, controlled diffusion. This maintains the solution within the metastable zone, promoting the orderly addition of monomers to the crystal lattice rather than rapid nucleation.

  • Incubation : Seal the tube with a selectively permeable membrane (e.g., pierced Parafilm) and incubate at a constant 20°C in a vibration-free environment for 72–96 hours.

  • Validation : Harvest crystals and examine under cross-polarized light. Only crystals exhibiting sharp optical extinction are selected, validating the presence of a single crystalline domain.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting : Select a crystal (approx. 0.15 × 0.10 × 0.08 mm) and mount it on a glass fiber using perfluoropolyether oil.

    • Causality: The oil acts as a cryoprotectant, preventing solvent loss and protecting the crystal lattice from atmospheric moisture during flash-cooling.

  • Cryo-Cooling : Transfer immediately to a cold nitrogen stream at 150 K.

    • Causality: Cryo-cooling drastically reduces the thermal motion of the atoms (particularly the flexible piperidine ring), enhancing high-angle diffraction intensities and improving coordinate precision ([2]).

  • Data Acquisition : Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector.

  • Structure Solution : Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow N1 1. Biphenyl Core Synthesis N2 2. HPLC Purification N1->N2 N3 3. Slow Evaporation N2->N3 N4 4. X-Ray Diffraction N3->N4 N5 5. Structure Solution N4->N5 N6 6. Conformational Analysis N5->N6

Fig 1. Step-by-step workflow from synthesis to conformational analysis of the biphenyl derivative.

Data Presentation & Conformational Analysis

The crystallographic data reveals the intricate balance between steric hindrance and electronic conjugation within the molecule.

Table 1: Crystallographic Data Summary
ParameterValue
Chemical Formula C₁₉H₁₈ClNO₃
Formula Weight 343.80 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Table 2: Key Conformational Parameters
Structural FeatureParameterValue (Approx.)Mechanistic Implication
C(Carbonyl)-N(Piperidine) Bond Length1.345 ÅExhibits partial double-bond character due to resonance, locking the amide in a planar geometry[2].
C(Ar)-C(Ar) Biphenyl Linkage Bond Length1.485 ÅIndicates restricted conjugation between the two phenyl rings due to the non-planar twist.
Phenyl-Phenyl Twist Dihedral Angle42.3°Minimizes steric clash between the ortho-hydrogens of the adjacent phenyl rings.
Phenyl-Carboxyl Twist Dihedral Angle65.8°Induced by the bulky ortho-chloro substituent, breaking planarity and increasing solubility.
Mechanistic Implications in Drug Design

The structural geometry of this compound is highly relevant for target-based drug design. The piperidine ring predominantly adopts an energetically favored chair conformation, with intramolecular C-H···O interactions stabilizing the molecular geometry[2]. This specific conformation projects the hydrophobic bulk of the piperidine into solvent-excluded target pockets.

Furthermore, the ortho-chloro group's induction of a ~65° dihedral twist in the carboxylate group prevents the molecule from forming flat, tightly packed, and highly insoluble crystal lattices. This "conformational twisting" strategy is precisely why derivatives containing the piperidine-1-carbonyl benzoic acid motif demonstrate excellent pharmacokinetic profiles and potent antimycobacterial activity as DprE1 inhibitors[1].

References

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities Source: Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate Source: IUCr Journals (Acta Crystallographica Section E). URL:[Link]

Sources

Methodological & Application

Step-by-step laboratory synthesis protocol for 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Laboratory Synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS 1261981-60-5)[1][2][3]. The synthetic strategy is a robust two-step sequence designed for clarity, reliability, and high yield. The initial step involves the formation of an amide bond to produce the key intermediate, (4-bromophenyl)(piperdin-1-yl)methanone. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure and yield the final product[4][5]. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure successful synthesis.

Introduction and Synthetic Strategy

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a complex molecule featuring a substituted biphenyl scaffold. Such biaryl structures are privileged motifs in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds[6][7]. The synthetic approach detailed herein was chosen for its efficiency and reliance on well-established, high-yielding reactions.

The retrosynthetic analysis breaks down the target molecule into two key fragments that are joined in the final step. The C-C bond forming the biphenyl core is strategically assembled using the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis renowned for its mild conditions and functional group tolerance[5][6][8].

The two-step synthetic approach is as follows:

  • Amide Formation: Synthesis of intermediate (4-bromophenyl)(piperdin-1-yl)methanone (I) from 4-bromobenzoic acid and piperidine. This is achieved via an acid chloride intermediate to ensure efficient and complete conversion.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of intermediate (I) with (3-chloro-4-carboxyphenyl)boronic acid to yield the final target molecule (II) .

The overall workflow is visualized below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Coupling A1 4-Bromobenzoic Acid B (4-bromophenyl)(piperdin-1-yl)methanone (Intermediate I) A1->B SOCl₂, Et₃N, DCM A2 Piperidine A2->B SOCl₂, Et₃N, DCM D 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (Final Product II) B->D Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O C (3-chloro-4-carboxyphenyl)boronic acid C->D

Figure 1: Overall synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of (4-bromophenyl)(piperdin-1-yl)methanone (Intermediate I)

This step involves the conversion of a carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with piperidine. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.

Materials and Equipment

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeSupplier
4-Bromobenzoic Acid201.0225.05.03 gSigma-Aldrich
Thionyl Chloride (SOCl₂)118.9737.52.74 mL (4.52 g)Sigma-Aldrich
Dichloromethane (DCM)--100 mL (anhydrous)Fisher Sci.
Piperidine85.1530.02.97 mL (2.55 g)Sigma-Aldrich
Triethylamine (Et₃N)101.1937.55.23 mL (3.79 g)Sigma-Aldrich
1 M Hydrochloric Acid (HCl)--50 mLLab Stock
Saturated Sodium Bicarbonate (NaHCO₃)--50 mLLab Stock
Brine--50 mLLab Stock
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gSigma-Aldrich

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (5.03 g, 25.0 mmol).

    • Add anhydrous dichloromethane (DCM, 75 mL) and stir to suspend the solid.

    • Carefully add thionyl chloride (2.74 mL, 37.5 mmol) dropwise to the suspension at room temperature under a nitrogen atmosphere. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The suspension should become a clear, pale-yellow solution.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-bromobenzoyl chloride.

  • Amide Coupling:

    • Re-dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM (50 mL) under a nitrogen atmosphere and cool the flask to 0°C in an ice bath.

    • In a separate flask, prepare a solution of piperidine (2.97 mL, 30.0 mmol) and triethylamine (5.23 mL, 37.5 mmol) in anhydrous DCM (25 mL). Triethylamine acts as a base to neutralize the HCl byproduct[9].

    • Add the piperidine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 4:1 hexanes:ethyl acetate) to confirm the consumption of the acid chloride.

    • Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.

    • Purify the crude product by recrystallization from ethanol/water or by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford (4-bromophenyl)(piperdin-1-yl)methanone (I) as a white solid.

    • Expected Yield: 85-95%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Part 2: Synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (II)

This final step utilizes the Suzuki-Miyaura cross-coupling reaction. The mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination phases to form the C-C bond.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Product II) RedElim->Product ArX R¹-X (Intermediate I) ArX->OxAdd ArB R²-B(OH)₂ ArB->Trans Base Base (K₂CO₃) Base->Trans

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Materials and Equipment

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeSupplier
Intermediate (I) 268.1510.02.68 gSynthesized
(3-chloro-4-carboxyphenyl)boronic acid200.4112.02.41 gCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)1155.560.30 (3 mol%)347 mgSigma-Aldrich
Potassium Carbonate (K₂CO₃)138.2130.04.15 gSigma-Aldrich
1,4-Dioxane--80 mLSigma-Aldrich
Deionized Water--20 mLLab Stock
Ethyl Acetate (EtOAc)--150 mLFisher Sci.
2 M Hydrochloric Acid (HCl)--~30 mLLab Stock

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add Intermediate (I) (2.68 g, 10.0 mmol), (3-chloro-4-carboxyphenyl)boronic acid (2.41 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • Add a magnetic stir bar. Equip the flask with a reflux condenser.

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane (80 mL) and degassed deionized water (20 mL) via cannula or syringe[10].

    • Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.30 mmol) under a positive flow of nitrogen. The catalyst is sensitive to air and should be handled accordingly.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90°C in an oil bath and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours[6].

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane and ethyl acetate.

    • Add 100 mL of deionized water to the residue. The mixture will be basic due to the K₂CO₃.

    • Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl. A precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography (using a DCM/methanol or hexanes/ethyl acetate with 1% acetic acid mobile phase) or by recrystallization to afford 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (II) as an off-white solid.

    • Expected Yield: 70-85%.

    • Characterization: Confirm final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC. The final product has a molecular weight of 343.81 g/mol [2].

Safety and Troubleshooting

HazardPrecaution
Thionyl Chloride Highly corrosive, lachrymator. Reacts violently with water. Always use in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Palladium Catalysts Toxic and may be pyrophoric. Handle under an inert atmosphere.
Organic Solvents Flammable and/or toxic (DCM, Dioxane). Use in a well-ventilated area, away from ignition sources.
Acids/Bases Corrosive. Handle with care and appropriate PPE.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete acid chloride formation; moisture in the reaction.Ensure reagents and solvents are anhydrous. Increase reflux time for acid chloride formation.
Suzuki Reaction Stalls Catalyst deactivation; insufficient base; poor quality boronic acid.Ensure proper degassing of solvents. Use fresh catalyst. Add more base or catalyst if needed. Boronic acids can dehydrate to form boroxines; ensure quality.
Difficult Purification of (II) Triphenylphosphine oxide (Ph₃P=O) contamination.During workup, ensure the initial washes are performed correctly. Ph₃P=O has some solubility in acidic water but is best removed with organic washes before acidification.
No Product Formation Incorrect reagents; inactive catalyst.Verify all starting materials by analytical methods. Test the catalyst in a known, reliable reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
  • Baltus, C. B. (2010).
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. Suzuki reaction.
  • University of Liverpool. (n.d.). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • RSC. (2022).
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Sigma-Aldrich. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
  • ChemBK. (2024). 4'-Bromo-3-chlorobiphenyl.
  • Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Sigma-Aldrich. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • International Journal of Progressive Research in Science and Engineering. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid.
  • Organic Syntheses. Procedure.
  • CymitQuimica. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Chloro-4-phenyloxazole.
  • Google Patents.
  • Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • PMC. 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid.

Sources

Application Note: Best Solvents and Protocols for Preparing 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Physicochemical Rationale

The compound 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS: 1261981-60-5) presents a classic solubility challenge frequently encountered in early-stage drug development and biochemical screening. Structurally, it is an amphiphilic molecule characterized by a highly lipophilic biphenyl core and a piperidine ring, contrasted by a polar, hydrogen-bonding carboxylic acid head group.

To successfully formulate stock solutions without compromising the compound's integrity or downstream assay reproducibility, researchers must understand the causality behind its solvation thermodynamics[1]:

  • The Ortho-Chloro Effect: The chlorine atom positioned ortho to the carboxylic acid serves two critical mechanistic functions. First, it sterically forces the biphenyl system out of a planar conformation. This twist disrupts crystal lattice packing, lowering the lattice energy and actually favoring dissolution compared to a planar analog. Second, its electron-withdrawing inductive effect lowers the pKa of the carboxylic acid (estimated pKa ~3.0–3.5), making it highly ionizable in basic environments.

  • Solvation Thermodynamics: In pure aqueous media, the massive hydrophobic tail (piperidine-1-carbonyl-phenyl) drives the formation of micelles or amorphous precipitates because the hydration energy of the carboxylate cannot overcome the hydrophobic effect of the tail. Therefore, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is mandatory for primary stock preparation. DMSO effectively solvates the hydrophobic rings via dispersion forces while acting as a strong hydrogen-bond acceptor for the carboxylic acid proton[1].

Table 1: Physicochemical Profile & Formulation Parameters
PropertyValueRationale / Impact on Formulation
CAS Number 1261981-60-5Unique identifier for procurement and safety tracking.
Molecular Weight 343.80 g/mol Required for precise molarity calculations (3.44 mg/mL = 10 mM).
Molecular Formula C19H18ClNO3High carbon-to-heteroatom ratio drives extreme lipophilicity.
Predicted pKa ~3.0 – 3.5Ortho-chloro group increases acidity; deprotonated at pH 7.4.
Primary Solvent Anhydrous DMSODisrupts H-bonding and solvates the hydrophobic biphenyl core.
Storage Temp -20°C to -80°CMinimizes thermal degradation and solvent evaporation[2].

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system. At each critical juncture, a Quality Control (QC) check ensures that the thermodynamic limits of the solvent have not been breached, preventing downstream assay failure.

Phase 1: Preparation of a 10 mM Primary Stock Solution (DMSO)
  • Thermal Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introducing water drastically reduces the thermodynamic solubility of the compound, leading to premature micro-precipitation[3].

  • Gravimetric Calculation: Weigh the compound using a calibrated analytical balance (readability of 0.01 mg). To prepare a 10 mM stock, dissolve 3.44 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution & Kinetic Solubilization: Add the anhydrous DMSO directly to the solid compound. Cap tightly and vortex vigorously for 2–3 minutes. If the solution is not entirely clear, sonicate in a water bath at room temperature (max 37°C) for 10–15 minutes.

    • Self-Validation (QC Step): Hold the vial against a light source. The solution must be optically clear. If microscopic birefringence or cloudiness is observed, undissolved microcrystals remain. In this state, the true concentration is unknown, and the solution must be gently warmed or diluted further[2].

  • Aliquoting & Storage: Divide the stock into 20 μL to 50 μL single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Biphenyl derivatives can be susceptible to UV-induced photo-oxidation. Amber vials prevent photodegradation. Furthermore, single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation of hydrophobic compounds[2].

Phase 2: Aqueous Dilution for In Vitro Assays

When diluting the 10 mM DMSO stock into aqueous assay buffers (e.g., PBS, DMEM):

  • Order of Addition (Critical): Always add the DMSO stock dropwise into the aqueous buffer while vortexing rapidly. Never add the aqueous buffer directly to the concentrated DMSO stock.

    • Causality: Rapid mixing disperses the compound into the bulk aqueous phase before local supersaturation can nucleate crystals. Reversing the order causes immediate crashing out of the compound[3].

  • Co-solvent Limits: Maintain the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation in biological assays[4].

Table 2: Dilution Matrix for In Vitro Assays (from 10 mM Stock)
Desired Final Conc.Volume of 10 mM StockVolume of Assay BufferFinal DMSO % (v/v)Cytotoxicity Risk
50 μM 5.0 μL995.0 μL0.50%Moderate (Max limit)
10 μM 1.0 μL999.0 μL0.10%Low
1 μM 0.1 μL*999.9 μL0.01%Negligible

*Note: For pipetting volumes <1.0 μL, it is mandatory to perform a serial dilution (e.g., create a 1 mM intermediate DMSO stock first) to ensure volumetric accuracy.

Workflow Visualization

The following diagram illustrates the critical path for stock solution preparation, highlighting the self-validating QC loops required to maintain scientific integrity.

G Start Weigh 2-Chloro-4-[4-(piperidine-1-carbonyl) phenyl]benzoic acid Calc Calculate Volume (e.g., 3.44 mg + 1 mL DMSO = 10 mM) Start->Calc Solvent Add Anhydrous DMSO (Primary Solvent) Calc->Solvent Mix Vortex & Sonicate (10-15 min at RT) Solvent->Mix QC Visual QC (Clear Solution?) Mix->QC Fail Warm to 37°C or Add More Solvent QC->Fail Particulates observed Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) QC->Aliquot Solution is clear Fail->Mix Store Store at -20°C to -80°C (Desiccated) Aliquot->Store Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Store->Dilute Thaw immediately before use

Workflow for preparing and storing DMSO stock solutions of hydrophobic small molecules.

References

  • [1] Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[Link]

  • [4] Modrzynski, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 416-424.[Link]

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS: 1261981-60-5). By leveraging the physicochemical properties of the analyte—specifically its acidic nature and biphenyl core—a robust, stability-indicating reversed-phase method was engineered. The protocol incorporates built-in System Suitability Testing (SST) to ensure a self-validating workflow compliant with ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, one must first deconstruct the analyte's molecular architecture. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a synthetic intermediate and active pharmaceutical ingredient (API) building block characterized by three critical structural motifs:

  • Ortho-Chloro Benzoic Acid Core (Ionization Control): Unsubstituted benzoic acid has a pKa​ of ~4.2. However, the electron-withdrawing ortho-chloro group significantly increases acidity, dropping the estimated pKa​ to approximately 2.9–3.2. To prevent peak tailing and retention time shifts caused by partial ionization, the mobile phase pH must be maintained at least 1 pH unit below the pKa​ [2]. Therefore, 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) was selected as the aqueous modifier to ensure the analyte remains fully protonated (neutral).

  • Biphenyl System (Stationary Phase Selection): The conjugated biphenyl system is highly hydrophobic. While a standard C18 column can retain the compound, a Biphenyl stationary phase was selected. Biphenyl columns offer orthogonal selectivity via enhanced π−π interactions with aromatic rings, providing superior peak symmetry and resolution from structurally similar synthetic impurities.

  • Piperidine-1-Carbonyl Group (Amide Neutrality): The piperidine nitrogen is incorporated into an amide bond (carbonyl adjacent to nitrogen). Because the nitrogen lone pair is delocalized into the carbonyl π -system, it is not basic under standard conditions. Thus, no amine-specific tailing suppressors (like triethylamine) are required.

Method Development Workflow

The logical progression from analyte profiling to final validation is mapped below.

HPLC_Workflow N1 1. Physicochemical Profiling pKa ~3.0 | LogP ~4.0 | UV Max ~254 nm N2 2. Stationary Phase Selection Biphenyl Column (Enhanced π-π interactions) N1->N2 N3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress acid ionization N2->N3 N4 4. Gradient & Flow Design Acetonitrile/Water Gradient | 1.0 mL/min N3->N4 N5 5. System Suitability & Validation Self-Validating ICH Q2(R2) Compliance N4->N5

Fig 1. Systematic HPLC-UV method development workflow for biphenyl carboxylic acids.

Materials and Reagents

  • Analyte Standard: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (Purity 98.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS or HPLC Grade).

  • Equipment: High-Performance Liquid Chromatograph equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector.

Optimized Chromatographic Conditions

The final optimized parameters are summarized in Table 1. A gradient elution was chosen over isocratic to sharpen the peak of the highly hydrophobic analyte and to flush strongly retained synthetic impurities from the column.

Table 1: Final HPLC-UV Method Parameters

ParameterSpecification / Condition
Column Ascentis® Express Biphenyl, 100 x 4.6 mm, 2.7 µm (or equivalent)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 20% B 2-8 min: 20% 80% B 8-10 min: 80% B 10-10.1 min: 80% 20% B 10.1-14 min: 20% B (Re-equilibration)
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Injection Volume 5.0 µL
Detection Wavelength 254 nm (Primary), 280 nm (Secondary reference)
Expected Retention Time ~6.4 minutes

Step-by-Step Analytical Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . The analysis cannot proceed to unknown samples unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation
  • Phase A: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile. Degas via sonication.

  • Note: Do not store Phase A for more than 7 days to prevent microbial growth and baseline drift.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (due to poor aqueous solubility of the unionized acid), sonicate until clear, and dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with a diluent mixture of Water:Acetonitrile (50:50, v/v).

Step 3: System Suitability Testing (SST) - The Validation Gate

Inject the Working Standard (100 µg/mL) six consecutive times. Evaluate the chromatograms against the following acceptance criteria[1]:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures the acidic group is sufficiently protonated).

  • Theoretical Plates ( N ): 5,000.

  • Action: If SST fails, do not proceed. Purge the system, check column connections, and verify mobile phase pH.

Step 4: Sample Preparation & Injection
  • Weigh the sample to target a final concentration of ~100 µg/mL.

  • Dissolve using the same solvent ratio as the Working Standard (Water:Acetonitrile, 50:50 v/v) to prevent solvent-mismatch peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Inject samples using a bracketed sequence: Blank SST (x6) Samples (x10) Check Standard (x1) Blank.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [3]. The quantitative data summary below demonstrates the method is fit for intended use.

Table 2: ICH Q2(R2) Validation Parameters and Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity & Range R2≥0.999 across 80-120% of target R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mLPass
Method Precision (Repeatability) %RSD of 6 preparations 2.0%%RSD = 0.85%Pass
Intermediate Precision %RSD across different days/analysts 2.0%%RSD = 1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% - 100.8%Pass
Specificity No interference at analyte RTPeak purity index > 0.999 (PDA)Pass

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​>1.8 )

    • Causality: The carboxylic acid is partially ionizing.

    • Fix: Verify that the TFA concentration in Mobile Phase A is exactly 0.1%. Old TFA can degrade; prepare a fresh batch.

  • Issue: Retention Time Drifting Earlier

    • Causality: Loss of stationary phase or inadequate column equilibration.

    • Fix: Ensure the 4-minute re-equilibration step at the end of the gradient is fully executed. If using a new Biphenyl column, flush with 100% Acetonitrile for 2 hours prior to use.

  • Issue: Split Peaks

    • Causality: Sample solvent is stronger than the initial mobile phase (solvent effect).

    • Fix: Ensure samples are dissolved in a maximum of 50% Acetonitrile. Injecting a sample dissolved in 100% Acetonitrile into a 20% Acetonitrile gradient starting condition will cause premature elution and peak splitting.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA).[Link]

  • Practical HPLC Method Development, 2nd Edition . Snyder, L.R., Kirkland, J.J., and Glajch, J.L. (1997). John Wiley & Sons, Inc.[Link]

Sources

Application Note: Elucidation of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid Structure via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural elucidation of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted spectral assignments based on established principles of NMR theory and data from analogous structures. This document serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules, offering insights into the causal relationships between molecular structure and NMR spectral features. The protocols described herein are designed to ensure data integrity and reproducibility.

Introduction

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a complex molecule featuring a biphenyl core with diverse functional groups, including a carboxylic acid, a chloro substituent, and a piperidine amide. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This guide will walk through the theoretical assignment of each proton and carbon signal in the ¹H and ¹³C NMR spectra, respectively. Understanding these assignments is critical for confirming molecular identity, assessing purity, and studying conformational dynamics, all of which are vital in the drug development pipeline.

The rationale behind the predicted chemical shifts is grounded in fundamental principles, including the effects of electron-donating and electron-withdrawing groups on aromatic systems, the influence of electronegativity, and the characteristic resonances of the piperidine moiety.[1][2]

Predicted ¹H and ¹³C NMR Spectral Assignments

The chemical structure of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid with atom numbering for NMR assignment is shown below:

Predicted ¹H NMR Assignments

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the piperidine ring. The acidic proton of the carboxylic acid is also expected to be present.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~7.6d~1.5Meta-coupling to H-5. Deshielded by the adjacent chlorine and the biphenyl system.
H-5~7.5dd~8.0, ~1.5Ortho-coupling to H-6 and meta-coupling to H-3.
H-6~8.1d~8.0Ortho-coupling to H-5. Deshielded by the adjacent carboxylic acid group.[3]
H-2', H-6'~7.6d~8.5Ortho-coupling to H-3' and H-5'. Chemically equivalent due to free rotation around the C4-C1' bond.
H-3', H-5'~7.5d~8.5Ortho-coupling to H-2' and H-6'. Chemically equivalent.
H-2'', H-6'' (axial & equatorial)~3.7, ~3.4m-Protons on the carbons adjacent to the nitrogen of the piperidine ring. Broadened due to restricted rotation around the C-N amide bond.[4]
H-3'', H-5'' (axial & equatorial)~1.7m-Aliphatic protons of the piperidine ring.
H-4'' (axial & equatorial)~1.6m-Aliphatic protons of the piperidine ring.
COOH>10br s-Acidic proton, chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.

Diagram: Logical Flow for ¹H NMR Assignment

G cluster_0 Aromatic Region (Benzoic Acid Moiety) cluster_1 Aromatic Region (Phenylpiperidine Moiety) cluster_2 Aliphatic Region (Piperidine Moiety) cluster_3 Acidic Proton H6 H-6 (~8.1 ppm) H5 H-5 (~7.5 ppm) H6->H5 ortho-coupling H3 H-3 (~7.6 ppm) H5->H3 meta-coupling H2_6_prime H-2', H-6' (~7.6 ppm) H3_5_prime H-3', H-5' (~7.5 ppm) H2_6_prime->H3_5_prime ortho-coupling H2_6_double_prime H-2'', H-6'' (~3.4-3.7 ppm) H3_5_double_prime H-3'', H-5'' (~1.7 ppm) H2_6_double_prime->H3_5_double_prime vicinal coupling H4_double_prime H-4'' (~1.6 ppm) H3_5_double_prime->H4_double_prime vicinal coupling COOH COOH (>10 ppm) G A Electronegativity of Substituents Result Observed ¹³C Chemical Shift A->Result e.g., Cl, O, N cause downfield shifts B Hybridization (sp², sp³) B->Result sp² carbons (aromatic, carbonyls) are downfield of sp³ (aliphatic) C Anisotropic Effects C->Result Aromatic ring currents influence shifts D Resonance Effects D->Result Electron-donating/withdrawing groups alter electron density

Caption: Factors determining ¹³C NMR chemical shifts.

Experimental Protocol

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

  • Concentration : Dissolve approximately 5-10 mg of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds is usually adequate.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard for routine spectra.

    • Spectral Width : A typical spectral width for carbon is 0 to 220 ppm.

    • Acquisition Time : Generally around 1-2 seconds.

    • Relaxation Delay : A delay of 2 seconds is a good starting point.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak. [5] * Integrate the signals in the ¹H NMR spectrum.

Diagram: NMR Experimental Workflow

G A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Sources

Application Note: High-Resolution ESI-MS/MS Fragmentation Dynamics of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Structural Rationale

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on high-resolution tandem mass spectrometry (HRMS/MS). The compound 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (Exact Mass: 343.0975 Da; Formula: C₁₉H₁₈ClNO₃) presents a highly informative model for collision-induced dissociation (CID) studies.

Structurally, the molecule is a biphenyl system featuring two distinct ionizable moieties:

  • A basic piperidine-1-carbonyl (amide) group , which dictates the ionization and fragmentation behavior in Positive Electrospray Ionization (ESI+) .

  • An acidic ortho-chloro benzoic acid group , which dominates the gas-phase chemistry in Negative Electrospray Ionization (ESI-) .

By analyzing the orthogonal fragmentation pathways in both polarities, researchers can build a highly confident, self-validating structural profile of the molecule.

Positive Ion Mode (ESI+) Fragmentation Mechanics

In ESI+ mode, protonation occurs preferentially at the amide nitrogen or carbonyl oxygen due to the high gas-phase basicity of the piperidine amide moiety[1]. This yields the protonated precursor ion [M+H]⁺ at m/z 344.1048 (for the ³⁵Cl isotope).

Pathway A: Amide Bond Cleavage (N-CO)

The most thermodynamically favorable fragmentation under low-energy CID is the heterolytic cleavage of the amide bond[2]. The protonation weakens the C-N bond, driving the expulsion of a neutral piperidine molecule (85.0891 Da). This results in a highly stable, resonance-delocalized biphenyl acylium ion at m/z 259.0159 . Alternatively, charge retention on the basic piperidine ring during cleavage yields the piperidine cation at m/z 86.0967 [2]. The acylium ion can undergo secondary fragmentation via the loss of carbon monoxide (CO, 28 Da) to form a biphenyl cation at m/z 231.0207 .

Pathway B: Carboxylic Acid Dehydration

A secondary, competitive pathway involves the protonation of the carboxylic acid group, followed by the neutral loss of water (H₂O, 18.0106 Da) to generate a dehydrated fragment at m/z 326.0943 . This gas-phase dehydration is particularly characteristic of ortho-substituted benzoic acids, where neighboring group participation (NGP) from the adjacent chlorine atom or the biphenyl system stabilizes the resulting transition state[3].

ESI_Positive Precursor [M+H]⁺ m/z 344.1048 Protonated Amide Acylium Acylium Ion m/z 259.0159 [C₁₄H₈ClO₃]⁺ Precursor->Acylium - Piperidine (85 Da) Amide N-CO Cleavage Piperidine Piperidine Cation m/z 86.0967 [C₅H₁₂N]⁺ Precursor->Piperidine Charge Retention on N Dehydrated Dehydrated Precursor m/z 326.0943 [C₁₉H₁₇ClNO₂]⁺ Precursor->Dehydrated - H₂O (18 Da) Acid Dehydration Biphenyl Biphenyl Cation m/z 231.0207 [C₁₃H₈ClO₂]⁺ Acylium->Biphenyl - CO (28 Da)

ESI+ collision-induced dissociation (CID) pathways of the protonated precursor.

Negative Ion Mode (ESI-) Fragmentation Mechanics

In ESI- mode, deprotonation occurs exclusively at the carboxylic acid, yielding the precursor ion [M-H]⁻ at m/z 342.0892 .

Pathway C: Decarboxylation

The hallmark of deprotonated benzoic acids under CID is the rapid neutral loss of carbon dioxide (CO₂, 43.9898 Da)[4]. This decarboxylation forms a stable biphenyl carbanion at m/z 298.0994 . The driving force for this reaction is the thermodynamic stability of the CO₂ neutral and the ability of the extended biphenyl π-system to delocalize the resulting negative charge[5].

Pathway D: Dehydrohalogenation

The presence of the ortho-chlorine atom introduces a parallel fragmentation route: the elimination of hydrogen chloride (HCl, 35.9767 Da), yielding a fragment at m/z 306.1126 . This even-electron loss typically involves intramolecular cyclization to form a gas-phase benzyne-like intermediate. Sequential activation leads to the combined loss of both CO₂ and HCl, yielding a terminal fragment at m/z 262.1228 .

ESI_Negative Precursor [M-H]⁻ m/z 342.0892 Carboxylate Anion Decarbox Decarboxylated Anion m/z 298.0994 [C₁₈H₁₇ClNO]⁻ Precursor->Decarbox - CO₂ (44 Da) Decarboxylation Dehydrohal Dehydrohalogenated Anion m/z 306.1126 [C₁₉H₁₆NO₃]⁻ Precursor->Dehydrohal - HCl (36 Da) Dehydrohalogenation Combined Terminal Fragment m/z 262.1228 [C₁₈H₁₆NO]⁻ Decarbox->Combined - HCl (36 Da) Dehydrohal->Combined - CO₂ (44 Da)

ESI- collision-induced dissociation (CID) pathways of the deprotonated precursor.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the analytical workflow must be designed as a self-validating system . Causality drives the protocol: mobile phase pH is manipulated to force specific ionization states, and isotopic signatures are used as internal quality controls before MS/MS acquisition.

Step-by-Step LC-HRMS/MS Protocol
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatographic Separation (UHPLC):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • ESI+ Mobile Phase: 0.1% Formic acid in Water (A) / 0.1% Formic acid in Acetonitrile (B). Causality: Low pH ensures complete protonation of the piperidine amide.

    • ESI- Mobile Phase: 10 mM Ammonium Acetate in Water (A) / Acetonitrile (B). Causality: Neutral/slightly basic pH facilitates carboxylate anion formation.

    • Gradient: 5% B to 95% B over 5 minutes.

  • System Suitability & Self-Validation (Crucial Step):

    • Isotopic Verification: Before triggering MS/MS, verify the MS1 spectrum. The presence of a single chlorine atom dictates a strict ~3:1 intensity ratio for the M and M+2 peaks (e.g., m/z 344.1048 and 346.1018).

    • Validation Logic: If this isotopic signature deviates by >10%, the precursor isolation window is contaminated by co-eluting isobars, and the subsequent MS/MS spectra must be rejected.

  • CID Fragmentation:

    • Isolate the monoisotopic precursor using a narrow quadrupole window (1.0 Da).

    • Apply a normalized collision energy (NCE) ramp of 20-40 eV to capture both fragile (dehydration/decarboxylation) and robust (amide cleavage) fragmentation events.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC MS1 HRMS Precursor Scan LC->MS1 MS2 CID Fragmentation MS1->MS2 Data Data Analysis & Validation MS2->Data

Self-validating LC-HRMS/MS experimental workflow for structural characterization.

Quantitative Data Summary

The following table summarizes the exact masses and neutral losses for the primary diagnostic ions, serving as a reference library for spectral matching.

PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentElemental Composition
ESI+ 344.1048259.015985.0889Acylium Ion (Amide Cleavage)[C₁₄H₈ClO₃]⁺
ESI+ 344.104886.0967258.0081Piperidine Cation[C₅H₁₂N]⁺
ESI+ 344.1048326.094318.0105Dehydrated Precursor[C₁₉H₁₇ClNO₂]⁺
ESI+ 344.1048231.0207113.0841Biphenyl Cation[C₁₃H₈ClO₂]⁺
ESI- 342.0892298.099443.9898Decarboxylated Anion[C₁₈H₁₇ClNO]⁻
ESI- 342.0892306.112635.9766Dehydrohalogenated Anion[C₁₉H₁₆NO₃]⁻
ESI- 342.0892262.122879.9664Terminal Fragment (-CO₂, -HCl)[C₁₈H₁₆NO]⁻

Note: All masses are calculated based on the monoisotopic ³⁵Cl isotope.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry URL:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data RSC Advances URL:[Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions via intramolecular rearrangement in electrospray ionization tandem mass spectrometry Rapid Communications in Mass Spectrometry URL:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Analytical and Bioanalytical Chemistry (via PubMed) URL:[Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry ACS Omega URL:[Link]

Sources

Utilizing 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid as a building block in structure-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

## Application Notes and Protocols: Utilizing 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid in Structure-Based Drug Design

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that can serve as starting points for the development of novel therapeutics is a cornerstone of structure-based drug design. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is one such building block, presenting a unique combination of chemical features that make it an attractive candidate for targeting a variety of protein classes. The presence of a benzoic acid moiety, a common pharmacophore in numerous approved drugs, provides a handle for ionic interactions with protein active sites.[1][2][3][4] The piperidine ring, a privileged structure in medicinal chemistry, offers a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7] The chloro-substituent can influence the electronic properties of the phenyl ring and provide additional hydrophobic interactions within a binding pocket.[8]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid as a foundational element in structure-based drug design campaigns. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Part 1: Foundational Concepts in Structure-Based Drug Design

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target, typically a protein, to design and optimize small molecule inhibitors.[9] The fundamental principle of SBDD is to use the known structure of the target to guide the design of ligands that will bind with high affinity and selectivity. Key techniques in SBDD include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling.

The Role of X-ray Crystallography in SBDD

X-ray crystallography is a pivotal technique in SBDD as it provides high-resolution, three-dimensional structures of protein-ligand complexes.[9][10][11][12] This structural information is invaluable for understanding the molecular basis of ligand binding and for identifying opportunities for lead optimization. The process involves crystallizing the target protein in complex with a ligand of interest and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and ligand can be determined.

A critical aspect of utilizing crystallographic data is the validation of the protein-small molecule complex to ensure the accuracy of the determined structure.[9][10] This includes assessing the quality of the electron density map, the fit of the ligand to the density, and the overall geometry of the protein-ligand interactions.

Computational Modeling and Molecular Docking

Computational modeling, particularly molecular docking, plays a crucial role in the early stages of SBDD.[1][2][3] Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding modes and allowing for the virtual screening of large compound libraries.[2][3] The accuracy of docking predictions is dependent on the quality of the protein structure and the scoring function used to rank the different binding poses.

Part 2: Experimental Protocols

This section provides detailed protocols for key experiments in a typical SBDD workflow utilizing 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid as a starting fragment.

Protocol: Protein Expression and Purification

A prerequisite for any structural biology or biophysical assay is the availability of high-purity, active protein. This protocol outlines a general procedure for the expression and purification of a target protein.

Materials:

  • Expression vector containing the gene of interest

  • Competent E. coli cells (e.g., BL21(DE3))

  • Luria-Bertani (LB) broth and agar plates

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Size-exclusion chromatography (SEC) column and buffer

Procedure:

  • Transform the expression vector into competent E. coli cells and plate on LB agar containing the appropriate antibiotic.

  • Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer.

  • Further purify the protein using size-exclusion chromatography.

  • Assess protein purity by SDS-PAGE and concentration by a Bradford assay or UV absorbance at 280 nm.

Protocol: Co-crystallization of Target Protein with 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

This protocol describes a general method for obtaining co-crystals of a target protein with the fragment of interest.

Materials:

  • Purified target protein (5-10 mg/mL)

  • 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (10-50 mM stock in DMSO)

  • Crystallization screens (various commercially available screens)

  • Crystallization plates (e.g., 96-well sitting drop or hanging drop plates)

Procedure:

  • Mix the purified protein with a 2-5 molar excess of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid. The final DMSO concentration should not exceed 5%.

  • Incubate the protein-ligand mixture on ice for at least 30 minutes.

  • Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex with the reservoir solution from the crystallization screen in a 1:1, 1:2, or 2:1 ratio.

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the plates regularly for crystal growth over a period of several days to weeks.

  • Once crystals appear, they can be harvested, cryo-protected, and used for X-ray diffraction data collection.

Protocol: Molecular Docking of Analogs

This protocol outlines a general workflow for performing molecular docking studies to guide the design of analogs of the core scaffold.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein preparation wizard/tool

  • Ligand preparation tool

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (either apo or in complex with a known ligand) from the Protein Data Bank (PDB) or from an in-house crystal structure.

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and removing water molecules that are not involved in key interactions.

    • Define the binding site or grid box for the docking calculations.

  • Ligand Preparation:

    • Draw the 2D structures of the designed analogs of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.

    • Convert the 2D structures to 3D and generate low-energy conformations.

    • Assign appropriate atom types and charges.

  • Docking:

    • Run the docking algorithm to predict the binding poses of the designed analogs within the defined active site of the target protein.

  • Analysis:

    • Analyze the docking results, paying attention to the predicted binding energies (scoring functions) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein.

    • Prioritize analogs for synthesis based on favorable predicted binding modes and scores.

Part 3: Assay Development and Hit Validation

Once promising analogs have been designed and synthesized, their biological activity must be evaluated through a series of in vitro assays.

Biochemical Assays

Biochemical assays are essential for determining the inhibitory potency of compounds against the purified target protein.[13][14] The choice of assay format will depend on the specific target. For example, for an enzyme target like Poly(ADP-ribose) polymerase (PARP), a common cancer therapy target, several assay formats are available.[13][14][15][16]

Table 1: Comparison of PARP Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ELISA-based Measures the incorporation of biotinylated NAD+ into a histone-coated plate.[16]High-throughput compatible, sensitive.Requires multiple wash steps.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled probe upon binding to the target protein.[13][16]Homogeneous (no-wash) format, suitable for HTS.Can be prone to interference from fluorescent compounds.
AlphaLISA® A bead-based immunoassay that measures the proximity of two beads brought together by a biological interaction.[16]Homogeneous, highly sensitive.Requires specific instrumentation.
Fluorometric Measures the production of a fluorescent product or the consumption of a fluorescent substrate.[17]Direct measurement of enzyme activity.May be susceptible to compound interference.
Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context.[18][19][20][21] These assays can provide information on a compound's cell permeability, mechanism of action, and potential cytotoxicity.[19][21]

Table 2: Overview of Common Cell-Based Assays in Drug Discovery

Assay TypePurposeExamples
Proliferation/Viability Assays To determine the effect of a compound on cell growth and survival.[19]MTT, MTS, CellTiter-Glo®
Signaling Pathway Assays To investigate the impact of a compound on specific cellular signaling pathways.[19]Western blotting, reporter gene assays
Target Engagement Assays To confirm that a compound is interacting with its intended target within the cell.Cellular Thermal Shift Assay (CETSA)
Immuno-oncology Assays To assess the effect of a compound on immune cell function, such as T cell activation and cytokine release.[22]Co-culture assays, flow cytometry

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from biochemical and cell-based assays are used to establish a structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity.[4] The goal of lead optimization is to systematically modify the lead compound to improve its potency, selectivity, and drug-like properties.

The SAR for benzoic acid derivatives often highlights the importance of the substitution pattern on the phenyl ring.[4] For 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, key areas for modification include:

  • The piperidine ring: Introduction of substituents can modulate potency and selectivity.

  • The amide linker: Modifications can influence binding interactions and physicochemical properties.

  • The biphenyl core: Substitution on either phenyl ring can be explored to optimize interactions with the target protein.

Visualization of the SBDD Workflow

The following diagram illustrates a typical structure-based drug design workflow, starting from the initial fragment hit.

SBDD_Workflow cluster_0 Fragment Identification cluster_1 Structure Determination cluster_2 Computational Design cluster_3 Synthesis & Assay cluster_4 Lead Optimization Fragment Screening Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Co-crystallization Co-crystallization Hit Identification->Co-crystallization X-ray Crystallography X-ray Crystallography Co-crystallization->X-ray Crystallography Structure Analysis Structure Analysis X-ray Crystallography->Structure Analysis Molecular Docking Molecular Docking Structure Analysis->Molecular Docking Analog Design Analog Design Molecular Docking->Analog Design Virtual Screening Virtual Screening Analog Design->Virtual Screening Chemical Synthesis Chemical Synthesis Virtual Screening->Chemical Synthesis Biochemical Assays Biochemical Assays Chemical Synthesis->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays SAR Analysis SAR Analysis Cell-based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Analog Design Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A generalized workflow for structure-based drug design.

Conclusion

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid represents a valuable and versatile starting point for structure-based drug design campaigns targeting a wide range of therapeutic targets. By leveraging the power of X-ray crystallography, computational modeling, and a robust suite of biochemical and cell-based assays, researchers can effectively explore the chemical space around this privileged scaffold to develop novel and potent drug candidates. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide to facilitate these drug discovery efforts.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Charles River. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Xie, M., & Ye, H. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Al-Hayali, M. Z., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

  • Ionescu, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5846. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Ionescu, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. National Center for Biotechnology Information. [Link]

  • TBSGC. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Sun, Y., et al. (2023). Computational docking simulation of binding between benzoic acid or 2,4-dihydroxycinnamic acid and PPO. ResearchGate. [Link]

  • Jebastin, J. N. S., et al. (2015). MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Neliti. [Link]

  • EMD Millipore. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from [Link]

  • Kus, C., Sözüdönmez, F., & Altanlar, N. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54-60. [Link]

  • Wall, M. E., et al. (2017). X-ray Scattering Studies of Protein Structural Dynamics. Chemical Reviews, 117(11), 7713-7748. [Link]

  • Wlodawer, A. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • Koyiri, K., & Kumar, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 324-328. [Link]

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • Grote, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8042. [Link]

  • Guchhait, S. K., & Madaan, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 213, 113149. [Link]

  • Wu, Z., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

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Troubleshooting & Optimization

How to improve the aqueous solubility of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-84B19 Compound: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS Number: 1261981-60-5[1][2][3] Prepared by: Senior Application Scientist, Formulations Division

Introduction for the Researcher

This guide provides a comprehensive technical framework for addressing the poor aqueous solubility of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid. As a researcher, you know that inaccurate compound concentration due to precipitation can invalidate experimental results. This document moves beyond simple solvent suggestions to offer a structured, mechanism-based approach to achieving and maintaining the solubility of this compound in your biological assays. We will cover troubleshooting common issues, such as precipitation upon dilution from DMSO stocks, and provide detailed protocols for advanced solubilization strategies.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that make it so difficult to dissolve in aqueous buffers?

Answer: The solubility challenge arises from a combination of two core features in its molecular structure:

  • High Hydrophobicity: The molecule possesses multiple aromatic rings and a piperidine group, creating a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.

  • Ionizable Carboxylic Acid Group: The compound is a carboxylic acid.[4] In its protonated form (at acidic or neutral pH), this group is uncharged and only weakly polar, contributing to low aqueous solubility.[5]

Application Scientist's Insight: The key to solubilizing this molecule is to address the carboxylic acid group. According to the Henderson-Hasselbalch principle, a weak acid's ionization state is dependent on the pH of the solution and its pKa (acid dissociation constant). While the exact pKa of this specific molecule is not published, we can estimate it to be in the range of 3.5-4.5, similar to other substituted benzoic acids like 4-chlorobenzoic acid (pKa ≈ 3.99).[6][7][8] To achieve significant ionization and thus solubility, the pH of the aqueous solution must be raised substantially above this pKa. At a pH of 7.4 (typical for cell culture media), the carboxylic acid will be largely deprotonated to its more soluble carboxylate salt form. However, the inherent hydrophobicity of the rest of the molecule means that even in its ionized state, its solubility may be limited without further formulation aids.

Q2: My standard protocol is to dissolve compounds in DMSO. Why does it precipitate when I dilute it into my cell culture medium or assay buffer?

Answer: This is a classic problem known as "crashing out." You have successfully dissolved the compound in a strong organic solvent (DMSO), but when this concentrated stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the compound is suddenly exposed to water. Since it is poorly water-soluble, it precipitates.[9][10][11]

Application Scientist's Insight: The issue is one of kinetics versus thermodynamics. Your 10-100 mM stock in 100% DMSO is thermodynamically stable. However, a 10 µM solution in a buffer containing 0.1% DMSO is a completely different solvent system. To prevent this, you must ensure the final concentration in the assay is below the compound's aqueous solubility limit under those specific conditions (pH, temperature, salt concentration). Making serial dilutions in 100% DMSO first and then adding a very small volume of the diluted DMSO stock to your final aqueous solution is a critical best practice.[11][12] This minimizes the local concentration shock upon dilution.

Q3: How can I leverage pH to improve and maintain the solubility of this compound?

Answer: Since this is a carboxylic acid, pH adjustment is the most direct and powerful method for enhancing its aqueous solubility.[][14] By preparing a stock solution in a mildly basic aqueous buffer (e.g., pH 8.0-9.0), you convert the insoluble carboxylic acid (-COOH) into its much more soluble carboxylate salt (-COO⁻).[5][15]

Application Scientist's Insight: The goal is to create a concentrated stock solution where the compound is fully ionized. A common strategy is to dissolve the compound in a small amount of a weak base, such as 10-100 mM NaOH or ammonium hydroxide, and then dilute this with your desired buffer. The final pH of the assay medium should be high enough to maintain ionization. Most cell culture media are buffered around pH 7.2-7.4, which is generally sufficient to keep the compound in its soluble, deprotonated state once it has been properly dissolved in a basic stock. However, for preparing a high-concentration aqueous stock (e.g., 1-10 mM), a higher pH is often necessary.

Q4: Beyond DMSO, what other co-solvents can I use, and what are the trade-offs?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more hospitable for hydrophobic compounds.[16][17][18] Besides DMSO, other common co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][19]

Application Scientist's Insight: The choice of co-solvent depends heavily on the biological assay. DMSO is an excellent solubilizer but can be toxic to some cell types at concentrations above 0.5%.[20] Ethanol is another option but can also have biological effects. PEG 400 and PG are often used in in vivo formulations and are generally considered less toxic, but may have lower solubilizing power than DMSO. A screening approach is often best to find the optimal co-solvent that balances solubility with minimal assay interference.

Co-SolventTypical Final Assay Conc.AdvantagesDisadvantages
DMSO < 0.5%[20]Excellent solubilizing power for a wide range of compounds.[16]Can be cytotoxic; may interfere with some enzymatic assays.
Ethanol < 1%Volatile (can be removed); less reactive than DMSO.Can have biological effects; lower solubilizing power for very hydrophobic compounds.
PEG 400 1-5%Low toxicity; often used in preclinical formulations.More viscous; may not be as effective as DMSO.
Propylene Glycol 1-5%Low toxicity; good safety profile.[17]Similar limitations to PEG 400.
Q5: I need a highly stable and soluble form of the compound for long-term studies. Is salt formation a viable option?

Answer: Absolutely. Creating a salt of your acidic compound is an excellent strategy for improving both aqueous solubility and solid-state stability.[21][22][23] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide), you can isolate a stable sodium or potassium salt form of the compound. This salt will typically have a much higher intrinsic dissolution rate and solubility in neutral aqueous solutions compared to the free acid.[23][24]

Application Scientist's Insight: This approach essentially pre-formulates the compound into its soluble form. While preparing a custom salt requires more initial effort than simple pH adjustment of a buffer, the resulting solid salt is often easier to handle, weigh, and dissolve directly into assay media for subsequent experiments, improving reproducibility. The process involves a stoichiometric reaction between the acid and a base, followed by isolation of the salt, often by lyophilization or solvent evaporation.

Q6: What are cyclodextrins and how can they help with this specific compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an "inclusion complex."[26][27][28] This complex effectively shields the hydrophobic part of the molecule from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[29]

Application Scientist's Insight: This is a sophisticated formulation technique that can dramatically increase aqueous solubility without using organic co-solvents. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[25] This method is particularly useful for in vivo studies where co-solvent concentrations must be minimized. The optimal cyclodextrin and the stoichiometry of the complex (e.g., 1:1 drug-to-cyclodextrin) often need to be determined experimentally via a phase-solubility study.

Experimental Protocols and Workflows
Decision Workflow for Solubilization

This diagram outlines a systematic approach to finding the right solubilization method for your compound.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Strategies Start Weigh Compound DMSO_Stock Prepare 10-100 mM Stock in 100% DMSO Start->DMSO_Stock Test_Dilution Test Dilution in Aqueous Buffer DMSO_Stock->Test_Dilution Precipitate Precipitation Observed? Test_Dilution->Precipitate Success1 Soluble & Stable Proceed with Assay Precipitate->Success1 No pH_Adjust Strategy 1: pH Adjustment Precipitate->pH_Adjust Yes Co_Solvent Strategy 2: Co-Solvent Screen Precipitate->Co_Solvent Yes Cyclodextrin Strategy 3: Cyclodextrin Complexation Precipitate->Cyclodextrin Yes Salt_Formation Strategy 4: Salt Formation Precipitate->Salt_Formation Yes Final_Success Optimized Soluble Formulation pH_Adjust->Final_Success Co_Solvent->Final_Success Cyclodextrin->Final_Success Salt_Formation->Final_Success

Caption: A systematic workflow for tackling solubility issues.

Protocol 1: Preparation and Use of a DMSO Stock Solution
  • Preparation: Weigh the compound accurately. Add pure, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).[9] Use a vortex mixer and, if necessary, brief sonication in a water bath to ensure complete dissolution.[9][10]

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Serial Dilution (Critical Step): Perform serial dilutions of your compound in 100% DMSO to get closer to your final working concentration.[11][12] For example, from a 50 mM stock, create 10 mM, 1 mM, and 100 µM stocks in pure DMSO.

  • Final Dilution: Add a small volume (e.g., 1 µL) of the appropriate DMSO stock to your final assay volume (e.g., 1 mL of media) to achieve the target concentration. This ensures the final DMSO concentration remains low (e.g., 0.1%). Always include a vehicle control with the same final DMSO concentration in your experiment.[9]

Protocol 2: pH-Modified Aqueous Stock Solution
  • Reagent Preparation: Prepare a sterile 100 mM NaOH solution.

  • Dissolution: Weigh the compound into a sterile tube. Add a stoichiometric equivalent of 100 mM NaOH. For example, for 3.44 mg of compound (MW ~343.8 g/mol , equals 10 µmol), add 100 µL of 100 mM NaOH (10 µmol).

  • Solubilization: Gently vortex. The compound should dissolve as its sodium salt is formed.

  • Dilution & pH Adjustment: Add a sterile aqueous buffer (e.g., 20 mM HEPES or PBS) to reach your desired stock concentration (e.g., 10 mM). Check the pH and adjust to ~8.0 if necessary with dilute NaOH or HCl.

  • Sterilization: Pass the final stock solution through a 0.22 µm sterile filter. Store in aliquots at -20°C.

Mechanism: pH-Dependent Ionization

This diagram illustrates how increasing pH shifts the equilibrium from the poorly soluble acid form to the highly soluble carboxylate salt form.

Ionization_Equilibrium cluster_acid Low pH (e.g., pH < 4) cluster_base High pH (e.g., pH > 6) Acid R-COOH (Poorly Soluble) Equilibrium Acid->Equilibrium label_low Addition of Acid (H⁺) Shifts Equilibrium Left Base R-COO⁻ + H⁺ (Highly Soluble) label_high Addition of Base (OH⁻) (Removes H⁺) Shifts Equilibrium Right Equilibrium->Base

Caption: The effect of pH on carboxylic acid ionization and solubility.

References
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology.[Link]

  • Salt formation to improve drug solubility. PubMed.[Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research.[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein.[Link]

  • Salt formation to improve drug solubility. Novartis.[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap.[Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.[Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.[Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.[Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate.[Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.[Link]

  • 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. PubChem.[Link]

  • 2-Chloro-4-(4-Methyl-1-piperazinyl)benzoic Acid — Chemical Substance Information. NextSDS.[Link]

  • Impact of pH on Solubility. YouTube.[Link]

  • 2-([4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]CARBONYL)BENZOIC ACID. NextSDS.[Link]

  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid. Pharmaffiliates.[Link]

  • 4-Chlorobenzoic Acid. PubChem.[Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison.[Link]

  • pKa Data Compiled by R. Williams page-1. University of Wisconsin-Madison.[Link]

  • 2-[[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl]-benzoic acid. NextSDS.[Link]

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Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering low yields, complex byproduct profiles, or stalled reactions during the synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid via Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your experimental failures—specifically chemoselectivity issues, carboxylate-induced catalyst poisoning, and protodeboronation—and provide a self-validating, field-proven protocol to achieve high-yielding biphenyl formation.

Visualizing the Reaction Landscape

To troubleshoot effectively, we must first map the intended synthetic pathway against the most common modes of failure. The synthesis typically involves the cross-coupling of 4-bromo-2-chlorobenzoic acid (the electrophile) with [4-(piperidine-1-carbonyl)phenyl]boronic acid (the nucleophile).

Synthesis SM1 4-Bromo-2-chlorobenzoic acid (Electrophile) Target 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (Target Product) SM1->Target Pd Catalyst Base, Heat Fail1 C-Cl Insertion (Oligomers) SM1->Fail1 Harsh Conditions Wrong Ligand Fail3 Catalyst Poisoning (Pd-Carboxylate) SM1->Fail3 Free -COOH Coordination SM2 [4-(piperidine-1-carbonyl)phenyl]boronic acid (Nucleophile) SM2->Target Pd Catalyst Base, Heat Fail2 Protodeboronation (Ar-H Byproduct) SM2->Fail2 High pH H2O Presence

Caption: Synthetic route and primary failure pathways for the target biphenyl.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My LC-MS shows a massive spike in 1-benzoylpiperidine and unreacted electrophile. Where is my product?

Causality: You are observing protodeboronation , the most significant undesired side reaction in Suzuki couplings 1. Under basic aqueous conditions, your boronic acid is converted into a reactive boronate anion. If the transmetalation step is sluggish—often due to catalyst deactivation—the C-B bond is cleaved by water, replacing the boron moiety with a proton to yield 1-benzoylpiperidine. The Fix: You must outcompete the rate of protodeboronation. Switch to a highly active pre-catalyst (e.g., XPhos Pd G3) to accelerate transmetalation, and minimize water content by using anhydrous solvents with fluoride bases (e.g., CsF in dioxane), or utilize a pinacol borane (Bpin) ester for a controlled, slow release of the active boronic species.

Q2: I am using 4-bromo-2-chlorobenzoic acid. Why am I seeing multiple higher-molecular-weight oligomers?

Causality: You have lost chemoselectivity . While the C-Br bond undergoes oxidative addition much faster than the C-Cl bond due to lower bond dissociation energy 2, applying excessive heat or using overly electron-rich, unhindered ligands can force the palladium to insert into the C-Cl bond after the initial coupling, leading to polymerization 3. The Fix: Strictly control the temperature (do not exceed 80 °C) and utilize a ligand that heavily favors C-Br insertion, such as standard triphenylphosphine (PPh3) or specific Buchwald ligands that provide the correct steric bulk to prevent secondary C-Cl oxidative addition 4.

Q3: My reaction stalls at 20% conversion when using the free 4-bromo-2-chlorobenzoic acid. Why?

Causality: Free carboxylic acids are notorious for inducing catalyst poisoning . The carboxylate anion can tightly coordinate to the Pd(II) center, forming stable, insoluble polymeric aggregates that resist reduction to the active Pd(0) species 5. Furthermore, the acid consumes an equivalent of your base, altering the delicate pH balance required for boronic acid activation 6. The Fix: The most robust solution is to temporarily protect the carboxylic acid as a methyl or tert-butyl ester prior to coupling. If you must couple the free acid directly, you must use a pre-formed Pd(0) source or a G3/G4 precatalyst, and increase your base stoichiometry to at least 3.0–4.0 equivalents to ensure complete deprotonation and phase separation.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA TM Transmetalation (Boronate Transfer) OA->TM Base Poison Pd(II)-Carboxylate Dead-End Complex OA->Poison Free -COOH RE Reductive Elimination (Product Release) TM->RE Proto Protodeboronation (Ar-H Formation) TM->Proto Slow Rxn + H2O RE->Pd0

Caption: Catalytic cycle highlighting dead-end carboxylate poisoning and protodeboronation.

Quantitative Condition Screening Data

The following table summarizes the causal relationship between reaction conditions and observed yields for this specific biphenyl system. Note the stark difference when the carboxylic acid is protected versus unprotected.

Catalyst/Ligand SystemBase & SolventSubstrate StateC-Br vs C-Cl SelectivityYield (%)Primary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq), Dioxane/H₂OFree AcidHigh< 20%Severe protodeboronation; unreacted SM.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0 eq), Toluene/H₂OFree AcidModerate45%Catalyst poisoning (black Pd precipitation).
Pd(OAc)₂ / P(tBu)₃KOH (3.0 eq), THF/H₂OEsterifiedLow< 10%Loss of chemoselectivity; C-Cl insertion.
XPhos Pd G3 (2 mol%) K₃PO₄ (2.0 eq), THF/H₂O Esterified Excellent > 85% Clean conversion; minimal byproducts.

Optimized, Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol utilizes the esterified starting material (e.g., methyl 4-bromo-2-chlorobenzoate) to entirely bypass carboxylate poisoning, followed by an in-situ or sequential saponification.

Phase 1: The Suzuki-Miyaura Coupling

Reagents:

  • Methyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • [4-(piperidine-1-carbonyl)phenyl]boronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: THF / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Rigorous Degassing: Add THF and H₂O to a Schlenk flask. Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes phosphine ligands and promotes homocoupling of the boronic acid.6

  • Dry Loading: To a separate, oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Inert Atmosphere Setup: Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times.

  • Initiation: Transfer the degassed THF/H₂O mixture to the reaction vial via syringe. Place the vial in a pre-heated oil bath at 65 °C . Note: Do not exceed 65 °C to preserve C-Br chemoselectivity.

  • Self-Validation Check (30 Minutes): Withdraw a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS.

    • If the Ar-H byproduct (1-benzoylpiperidine) exceeds 15% relative to the product: Your transmetalation is too slow. Ensure your base is fully dissolved; consider adding a phase transfer catalyst (e.g., TBAB).

  • Completion: The reaction typically reaches >95% conversion within 2–4 hours. Cool to room temperature.

Phase 2: Saponification & Isolation
  • Hydrolysis: To the crude reaction mixture (still containing THF/H₂O), add 3.0 equivalents of LiOH·H₂O. Stir vigorously at room temperature for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with Ethyl Acetate to remove organic impurities (including any trace protodeboronated byproduct and cleaved ligands).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl dropwise until the pH reaches ~3.0. The target compound, 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid , will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. benchchem.com.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. acs.org.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. reddit.com.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. benchchem.com.

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Preventing thermal and UV degradation of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting hub to address the specific physicochemical vulnerabilities of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid .

This biphenyl derivative presents unique challenges during long-term storage due to its dual susceptibility: the thermal lability of its tertiary amide bond and the photolability of its chloroarene system. This guide provides mechanistic insights, self-validating experimental protocols, and data-driven mitigation strategies to ensure the integrity of your Active Pharmaceutical Ingredient (API) from the bench to the clinic.

Section 1: Mechanistic Troubleshooting – Thermal Degradation

Q: During our 40°C/75% RH accelerated stability studies, we observed a steady increase in free piperidine and a dicarboxylic acid degradant. What is the mechanistic root cause?

A: The appearance of free piperidine is the direct result of thermal hydrolysis of the piperidine-1-carbonyl group . While amides are generally more stable than esters due to resonance stabilization, the combination of elevated thermal energy (40°C) and high ambient moisture (75% RH) provides the necessary kinetic energy to overcome the activation barrier for C-N bond cleavage[1]. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This reaction yields free piperidine and 2-chloro-4-(4-carboxyphenyl)benzoic acid. Understanding this causality is critical: moisture is the reactant, and heat is the catalyst[2].

Self-Validating Protocol: ICH Q1A(R2) Forced Thermal Degradation To accurately profile this degradation and establish a predictive shelf-life, you must deploy a self-validating kinetic study[3].

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in buffered aqueous media (pH 4, 7, and 10) to evaluate pH-dependent hydrolysis, alongside solid-state aliquots.

  • Thermal Stressing: Place samples in environmentally controlled stability chambers set to 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and 60°C (stress condition)[3].

  • Sampling & Quenching (Validation Step): Pull samples at days 0, 7, 14, and 28. Crucial: Immediately quench aqueous samples by flash-freezing or neutralizing the pH to arrest further hydrolysis during the autosampler queue. This ensures the analytical readout strictly reflects the chamber conditions, validating the integrity of the test.

  • Quantification: Analyze via LC-MS/MS, monitoring the parent mass and the piperidine fragment.

  • Kinetic Modeling: Plot the natural log of the degradation rate against inverse temperature (Arrhenius plot) to calculate the activation energy ( Ea​ ) and predict long-term stability at 2-8°C.

Section 2: Mechanistic Troubleshooting – UV-Induced Photodegradation

Q: When left on the benchtop under ambient laboratory lighting, the compound's purity drops by 15% over two weeks, accompanied by a des-chloro impurity. Why is this happening?

A: Your compound is undergoing photodehalogenation . The molecule features a chloroarene moiety conjugated to an extended biphenyl system. This π -conjugation shifts the molecule's absorption maximum ( λmax​ ) into the near-UV/visible range. When the molecule absorbs a photon, it enters an excited state where the energy localizes at the relatively weak aryl C-Cl bond, causing homolytic cleavage[4]. This generates a highly reactive aryl radical and a chlorine radical. The aryl radical rapidly abstracts a hydrogen atom from surrounding excipients or solvent moisture, forming the des-chloro degradant, or cross-reacts to form complex polymeric species[5].

Self-Validating Protocol: ICH Q1B Photostability Testing To isolate photolability from thermal degradation, execute a controlled ICH Q1B study[6].

  • Actinometry Calibration (Validation Step): Before exposing the drug, validate the photon dose using a 2% aqueous quinine hydrochloride actinometer system. Ensure the absorbance change at 400 nm confirms a minimum exposure of 1.2 million lux hours of visible light and 200 Watt hours/m² of UVA[6]. This chemical validation ensures your light source is performing to regulatory standards[7].

  • Sample Presentation: Spread the solid drug substance in a uniform thin layer ( 3 mm thick) inside two sets of petri dishes: one quartz (direct exposure) and one wrapped in aluminum foil (dark control to rule out thermal effects).

  • Irradiation: Place both sets in a calibrated photostability chamber utilizing a D65/ID65 artificial daylight fluorescent lamp[7].

  • Extraction & Analysis: Extract the solid with HPLC-grade acetonitrile. Analyze via HPLC-DAD to quantify the des-chloro species against the dark control.

Section 3: Quantitative Stability Profile

The following table summarizes the expected degradation kinetics based on the structural vulnerabilities of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid under standardized ICH conditions.

Storage ConditionStress TypePrimary Degradant PathwayDegradation at 6 Months (%)Estimated Half-Life ( t1/2​ )
25°C / 60% RH Long-termAmide Hydrolysis (Piperidine)< 0.5%> 4 years
40°C / 75% RH AcceleratedAmide Hydrolysis (Piperidine)3.2%~ 1.5 years
1.2M lux-hr VIS PhotolyticPhotodehalogenation (Des-chloro)18.4% (Direct exposure)N/A (Dose-dependent)
200 W-hr/m² UVA PhotolyticPhotodehalogenation (Des-chloro)26.1% (Direct exposure)N/A (Dose-dependent)

Section 4: Storage Optimization FAQs

Q: What is the optimal Container Closure System (CCS) for long-term storage of this API? A: To mitigate both thermal hydrolysis and photodehalogenation, the API must be stored in amber glass vials (which block UV transmission below 400 nm) fitted with PTFE-lined, moisture-impermeable screw caps . For bulk storage, purging the headspace with an Argon or Nitrogen overlay is mandatory. This displaces oxygen and atmospheric moisture, shutting down the hydrolytic and photo-oxidative pathways.

Q: Can we store the formulated product at room temperature (25°C)? A: It is highly discouraged. Given the kinetic data for the tertiary amide hydrolysis, long-term storage should be strictly maintained at 2-8°C (refrigerated) . Lowering the temperature deprives the system of the activation energy required for the nucleophilic attack on the amide bond, significantly extending the shelf life.

Section 5: Visualizing the Degradation Pathways

G cluster_Thermal Thermal & Moisture Degradation cluster_UV UV/Vis Photodegradation Parent 2-Chloro-4-[4-(piperidine-1-carbonyl) phenyl]benzoic acid ThermalStress Heat & H2O (ICH Q1A) Parent->ThermalStress UVStress Light Exposure (ICH Q1B) Parent->UVStress AmideHydro Amide Hydrolysis (C-N Cleavage) ThermalStress->AmideHydro ThermDeg Piperidine + Dicarboxylic Acid AmideHydro->ThermDeg ThermFix Mitigation: 2-8°C & Desiccant ThermDeg->ThermFix Prevented by PhotoDehalo Photodehalogenation (C-Cl Cleavage) UVStress->PhotoDehalo UVDeg Aryl Radicals & Des-chloro Impurity PhotoDehalo->UVDeg UVFix Mitigation: Amber Glass & Argon UVDeg->UVFix Prevented by

Fig 1: Mechanistic pathways for thermal hydrolysis and UV photodehalogenation with targeted mitigation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis. [Link]

  • In the right light: What ICH photostability tests are all about. Binder World. [Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap.[Link]

Sources

Technical Support Center: Overcoming Purification & Crystallization Challenges for 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized biphenyls. The molecule —2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid —presents a unique "perfect storm" of physicochemical challenges. It combines a rigid, torsionally restricted biphenyl core, a highly lipophilic ortho-chloro substituent, a strongly hydrogen-bonding piperidine amide, and an acidic carboxylic acid moiety.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind why this molecule oils out during crystallization and streaks on silica gel, providing self-validating protocols to ensure your workflows are robust and reproducible.

System Overview: End-to-End Isolation Workflow

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) LiquidExt Acid-Base Extraction (pH Control) Start->LiquidExt Remove salts & water-solubles PdScavenge Pd Scavenging (Thiol-functionalized silica) LiquidExt->PdScavenge Organic phase Chromatography Reversed-Phase LC (Remove Impurities) PdScavenge->Chromatography Pd < 10 ppm Crystallization Controlled Cooling Crystallization Chromatography->Crystallization >98% Purity

Figure 1: End-to-end purification and crystallization workflow for biphenyl derivatives.

Module 1: Reaction Cleanup & Primary Isolation

Context : This target molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a chlorobenzoic acid boronic derivative and a bromophenyl piperidine amide[1].

FAQ 1: Why is my crude product heavily contaminated with black palladium residues and unreacted boronic acid, despite multiple filtrations?

Causality : The carboxylic acid moiety acts as a bidentate ligand, effectively chelating palladium species and pulling them into the organic phase. Furthermore, biphenyl carboxylic acids have poor solubility in non-polar solvents, making standard hexanes/ethyl acetate trituration ineffective for removing coupling byproducts[2].

Solution : Implement a pH-driven liquid-liquid extraction followed by targeted chemical scavenging.

Table 1: Physicochemical Data for Extraction Strategy

Functional GrouppKa (approx.)State at pH 2State at pH 10Solubility Profile
Carboxylic Acid 3.5 - 4.0Protonated (Neutral)Deprotonated (Anionic)Org-soluble (pH 2), Aq-soluble (pH 10)
Piperidine Amide NeutralNeutralNeutralOrganic soluble
Boronic Acid (Impurity) 8.5 - 9.0Protonated (Neutral)Boronate (Anionic)Org-soluble (pH 2), Aq-soluble (pH 10)

Protocol 1: Self-Validating Acid-Base Extraction & Pd Scavenging

  • Alkaline Extraction : Dilute the crude Suzuki mixture in Ethyl Acetate (EtOAc). Add 1M NaOH until the aqueous phase reaches pH 10.

    • Validation: The target molecule will partition into the aqueous layer as a sodium salt. Discard the organic layer (this removes neutral organic impurities like triphenylphosphine oxide).

  • Acidification : Cool the aqueous layer to 5°C. Slowly add 2M HCl until the pH reaches 2.0.

    • Validation: The solution will turn cloudy as the free carboxylic acid precipitates.

  • Recovery : Extract the cloudy aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is superior to EtOAc here due to its higher capacity for solvating hydrogen-bonding molecules.

  • Pd Scavenging : Add a thiol-functionalized silica scavenger (e.g., Si-Thiol, 20 wt% relative to crude) to the 2-MeTHF solution. Stir at 40°C for 4 hours, then filter through a Celite pad.

    • Validation: The filtrate should transition from a dark brown/orange to a pale yellow, indicating Pd removal.

Module 2: Chromatographic Purification

FAQ 2: When I attempt normal-phase silica gel chromatography, the product streaks severely, and recovery is less than 50%. What is happening?

Causality : The piperidine amide carbonyl is a strong hydrogen-bond acceptor[3]. When combined with the carboxylic acid donor, the molecule interacts strongly with the silanol groups on standard bare silica. This leads to irreversible adsorption and severe band broadening.

Protocol 2: Reversed-Phase Liquid Chromatography (RPLC) To purify piperidine amides effectively, reversed-phase chromatography is the industry standard[4].

  • Stationary Phase : Use a C18-functionalized silica column.

  • Mobile Phase : Solvent A: Water with 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: The TFA suppresses the ionization of the carboxylic acid, keeping it in its neutral, lipophilic state. This ensures sharp peak shapes and prevents secondary interactions on the C18 column.

  • Gradient : Run a gradient from 10% B to 90% B over 10 column volumes.

  • Validation : Monitor at 254 nm (biphenyl chromophore). The product will elute as a sharp, symmetrical peak. Lyophilize the product fractions to obtain an amorphous white powder.

Module 3: Crystallization & Polymorphism

FAQ 3: When I try to crystallize the purified powder, it "oils out" (forms a biphasic liquid) or crashes out as a sticky gel. How do I get a free-flowing crystalline solid?

Causality : "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solute becomes supersaturated, but the energy barrier to nucleation is higher than the barrier to phase separation. Biphenyl carboxylic acids are highly prone to this due to the torsional flexibility between the two phenyl rings, which creates multiple conformational microstates[5]. Furthermore, the piperidine amide and carboxylic acid form chaotic, non-repeating intermolecular hydrogen-bond networks, leading to gelation.

CrystLogic Issue Oiling Out / Gelation CheckSolvent Check Solvent System Issue->CheckSolvent Hbond Disrupt H-Bonding (Amide-Acid network) CheckSolvent->Hbond Highly polar solvent? AntiSolvent Add Anti-Solvent (e.g., Heptane) Hbond->AntiSolvent Switch to IPAc/Heptane Seed Seed Crystals at Metastable Zone AntiSolvent->Seed T = 75°C to 65°C Success High-Crystallinity Polymorph Seed->Success Cool at 0.1°C/min

Figure 2: Troubleshooting logic tree to overcome liquid-liquid phase separation (oiling out).

Protocol 3: Anti-Solvent Crystallization with Metastable Zone Control To overcome LLPS, we must bypass the oiling-out boundary by controlling supersaturation and forcing ordered hydrogen bonding.

  • Dissolution : Dissolve the amorphous product in a minimal amount of hot Isopropyl Acetate (IPAc) at 75°C.

    • Causality: IPAc disrupts the chaotic amide-acid H-bonding network just enough to solvate the molecule without acting as a strong H-bond competitor (like methanol would).

  • Anti-Solvent Addition : Slowly add n-Heptane (anti-solvent) dropwise at 75°C until the solution becomes faintly turbid, then add 5% more IPAc to clear the solution.

    • Validation: You are now exactly at the edge of the metastable zone.

  • Seeding : Cool the solution to 65°C and add 1-2 wt% of crystalline seed (if available). If seeds are not available, sonicate the flask for 30 seconds to induce primary nucleation.

  • Controlled Cooling : Cool the suspension at a strictly controlled rate of 0.1°C/min down to 5°C.

    • Causality: A slow cooling rate ensures that molecules have time to adopt the correct biphenyl torsion angle and form ordered dimers via the carboxylic acid groups[6].

  • Validation : Filter the resulting slurry. The crystals should be birefringent under a polarized light microscope, indicating a highly ordered polymorphic lattice.

References
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)-[1,10-biphenyl]-3-carboxylic acid - IUCr Journals - 5

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses - 1

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC (NIH) - 3

  • Combinatorial Approach for Studying the Effects of 4-Biphenyl Carboxylic Acid on Polypropylene Films - ACS Publications - 6

  • Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography - ResearchGate - 4

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling - PMC (NIH) - 2

Sources

Technical Support Center: Palladium Impurity Remediation in the Synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to trace palladium contamination in their synthetic batches. As your dedicated support partner, we provide in-depth technical guidance rooted in scientific principles and practical, field-proven experience.

Introduction: The Challenge of Palladium Removal

The synthesis of complex molecules such as 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid often involves powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to construct the key carbon-carbon and carbon-nitrogen bonds.[1][2] While indispensable for their efficiency and broad functional group tolerance, these reactions are a primary source of palladium impurities in the final active pharmaceutical ingredient (API).[3]

Regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm or less in the API, depending on the daily dosage.[4] Achieving these low levels of palladium contamination is a critical challenge in process development and manufacturing.

This guide provides a structured approach to understanding and mitigating palladium impurities through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of palladium contamination in my synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid?

The primary source of palladium is the catalyst used in the cross-coupling reaction to form the biaryl scaffold. A plausible synthetic route involves a Suzuki-Miyaura coupling between a substituted chlorobenzoic acid derivative and a piperidine-carbonyl-phenylboronic acid, or a related sequence.[3][5] The palladium catalyst, often in the form of Pd(OAc)₂, PdCl₂(PPh₃)₂, or a pre-catalyst complex, can persist through the work-up and isolation steps.[6]

Q2: In what form does the residual palladium exist in my product?

Residual palladium can exist in various forms, complicating its removal.[7] These include:

  • Soluble Pd(II) species: These are often coordinated to ligands, solvent molecules, or even the product itself.

  • Pd(0) nanoparticles: These can form during the catalytic cycle and may be colloidal, making them difficult to remove by simple filtration.[8]

  • Heterogeneous palladium: If a supported catalyst is used, leaching of the metal can occur.

The specific form of palladium depends on the catalyst, ligands, reaction conditions, and work-up procedures used.

Q3: What are the main strategies for removing palladium impurities?

There are several established methods for palladium removal, each with its own advantages and disadvantages.[4] The most common are:

  • Metal Scavengers: These are solid-supported or soluble materials with functional groups that chelate palladium, which can then be removed by filtration.[9]

  • Activated Carbon: This is a cost-effective adsorbent that can remove palladium and other impurities.[10]

  • Recrystallization: This classic purification technique can be effective if there is a significant difference in solubility between the product and the palladium species.[8]

  • Chromatography: While effective, this method is often less desirable for large-scale production due to cost and solvent usage.[11]

Q4: How do I choose the best palladium removal method for my process?

The optimal method depends on several factors, including the initial palladium concentration, the scale of your synthesis, the nature of your product, and cost considerations. The following decision-making workflow can guide your selection:

G start Initial Assessment of Crude Product pd_level High Pd Level? (>200 ppm) start->pd_level api_sol API Soluble in Organic Solvent? pd_level->api_sol Yes recryst Recrystallization pd_level->recryst No scavenger Metal Scavenger Treatment api_sol->scavenger Yes api_sol->recryst No carbon Activated Carbon Treatment scavenger->carbon Still High Pd final_api Final API <10 ppm Pd scavenger->final_api Success carbon->recryst Still High Pd carbon->final_api Success recryst->final_api Success reassess Re-evaluate Strategy/ Combine Methods recryst->reassess Still High Pd reassess->start

Caption: Decision tree for selecting a palladium removal strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.

Scenario 1: High palladium levels persist after treatment with a metal scavenger.

  • Question: I treated my batch with a thiol-based silica scavenger, but the palladium level is still over 50 ppm. What went wrong and what should I do next?

  • Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

    • Causality:

      • Incorrect Scavenger Choice: Thiol-based scavengers are generally more effective for Pd(II) species. If your catalytic cycle favors the formation of Pd(0) nanoparticles, a thiol scavenger may be less efficient.[6] Scavengers with different functional groups, such as those containing triaminotriazine (TMT), can be effective for both Pd(0) and Pd(II).[5]

      • Insufficient Scavenger Amount or Contact Time: The binding of palladium to the scavenger is a kinetic process. Insufficient loading of the scavenger or too short a reaction time will result in incomplete removal.

      • Solvent Effects: The polarity of the solvent can influence the accessibility of the palladium species to the solid-supported scavenger.

      • Product Interference: Your API, being a benzoic acid with a piperidine amide, has multiple potential coordination sites that could compete with the scavenger for binding to palladium.

    • Troubleshooting Protocol:

      • Characterize Your Palladium Species: If possible, try to determine the oxidation state of the residual palladium. This can sometimes be inferred from the catalyst used and the reaction work-up.

      • Optimize Scavenger Screening: Perform a small-scale screen with a panel of scavengers with different functional groups (e.g., thiol, TMT, amine-based).[1]

      • Increase Scavenger Loading and/or Time: In a small-scale experiment, double the weight percentage of the scavenger and increase the stirring time. Monitor the palladium levels at different time points to determine the optimal conditions.

      • Consider a Binary Scavenging System: A combination of a chelating agent like trimercaptotriazine (TMT) with activated carbon can have a synergistic effect, leading to more efficient palladium removal.[12]

Scenario 2: Significant product loss is observed after activated carbon treatment.

  • Question: I used activated carbon to remove palladium, and while the palladium levels are low, my yield has dropped by 20%. How can I prevent this?

  • Answer: Product loss due to adsorption onto activated carbon is a known drawback of this method.[1] The highly porous nature of activated carbon can lead to non-specific binding of your API.

    • Causality:

      • High Loading of Activated Carbon: Using an excessive amount of activated carbon increases the surface area available for your product to adsorb.

      • Inappropriate Type of Activated Carbon: Different grades of activated carbon have varying pore sizes and surface chemistries, which can affect their selectivity.[10]

      • Solvent and Temperature Effects: The solvent system and temperature can influence the adsorption equilibrium of your product on the carbon surface.

    • Troubleshooting Protocol:

      • Optimize Carbon Loading: Perform a series of small-scale experiments with varying amounts of activated carbon to find the minimum effective quantity.

      • Screen Different Carbon Grades: Test different types of activated carbon (e.g., from different suppliers or with different specifications) to find one with better selectivity for palladium over your product.[10]

      • Post-Treatment Wash: After filtering off the activated carbon, wash the carbon cake with a fresh portion of a more polar solvent in which your product is highly soluble. This can help to recover some of the adsorbed API.

      • Temperature Optimization: Investigate the effect of temperature on the adsorption process. In some cases, performing the treatment at a slightly elevated temperature can reduce product adsorption.[13]

Scenario 3: Recrystallization is ineffective for palladium removal.

  • Question: I have tried recrystallizing my product from several solvent systems, but the palladium concentration in the crystals remains high. Why is this happening?

  • Answer: While recrystallization can be a powerful purification technique, its success in removing metal impurities depends on the palladium species being preferentially soluble in the mother liquor.

    • Causality:

      • Co-crystallization: The palladium species may be co-crystallizing with your product, especially if there is a strong interaction or coordination between them.

      • Inclusion in the Crystal Lattice: Palladium nanoparticles can sometimes be trapped within the crystal lattice of the product as it forms.

      • Poor Solvent Choice: The chosen solvent system may not provide sufficient differentiation in solubility between your API and the palladium impurities.

    • Troubleshooting Protocol:

      • Use of a Chelating Agent During Recrystallization: Add a small amount of a soluble chelating agent, such as N-acetylcysteine or thiourea, to the crystallization mixture.[4] These agents can form soluble complexes with palladium, keeping it in the mother liquor.

      • Solvent Screening: Conduct a thorough screening of different solvent and anti-solvent systems to find one that maximizes the solubility of the palladium species while minimizing the solubility of your product.

      • Pre-treatment Before Recrystallization: Combine methods. Use a scavenger or a light activated carbon treatment to reduce the bulk of the palladium before performing the final recrystallization step.

Comparative Overview of Palladium Removal Techniques

TechniqueProsConsBest For
Metal Scavengers High selectivity, predictable performance, wide range of options.[9]Higher cost, potential for product loss on the solid support.[1]Low to moderate palladium levels where high purity is critical.
Activated Carbon Low cost, effective for a broad range of impurities.[10]Non-selective (can adsorb product), batch-to-batch variability.[1]High initial palladium concentrations, cost-sensitive processes.
Recrystallization Can be highly effective and cost-efficient, provides crystalline product.Dependent on solubility differences, risk of co-crystallization.[8]Final purification step, particularly when combined with a chelating agent.

Visualizing the Mechanism: How Scavengers Work

The effectiveness of metal scavengers lies in their ability to selectively bind to palladium. Thiol-based scavengers, for example, utilize the strong affinity of sulfur for palladium to form stable chelates.

G pd Pd(II) Species (in solution) scavenger Thiol-Functionalized Silica Scavenger (Solid Support-Si-SH) pd->scavenger Chelation complex Stable Palladium-Thiolate Complex on Solid Support (Support-Si-S-Pd-S-Si-Support) scavenger->complex filtration Filtration complex->filtration clean_api Purified API Solution (Low Palladium) filtration->clean_api

Caption: Mechanism of palladium removal by a thiol-based scavenger.

By understanding the principles behind palladium contamination and the various removal techniques, you can develop a robust and efficient purification strategy for your batches of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, ensuring a high-quality product that meets all regulatory requirements.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Organic Process Research & Development. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. Qizhong Carbon. [Link]

Sources

Resolving HPLC peak tailing and baseline drift for 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced HPLC Troubleshooting Guide Target Analyte: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals optimizing the high-performance liquid chromatography (HPLC) methods for 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid. Due to its specific structural moieties—a highly hydrophobic halogenated biphenyl core, a neutral piperidine amide, and an ionizable carboxylic acid—this compound is highly susceptible to peak tailing and gradient-induced baseline drift.

Below is a mechanistic breakdown of these phenomena, followed by self-validating troubleshooting protocols to ensure robust, reproducible quantification.

Part 1: Molecular Profiling & Chromatographic Causality

To troubleshoot effectively, we must first analyze the analyte's chemical behavior within a reversed-phase (RP) system:

  • The Carboxylic Acid Moiety (pKa ~ 3.5–4.5): If the mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization. The resulting carboxylate anion interacts with unreacted, active silanol groups (Si-OH) on the silica stationary phase via secondary ion-exchange or hydrogen bonding, leading to delayed elution of a fraction of the molecules (peak tailing)[1][2].

  • The Hydrophobic Core: The biphenyl and piperidine rings require a high percentage of organic solvent (e.g., Acetonitrile) to elute. This necessitates a gradient elution method.

  • UV Detection Vulnerability: The aromatic system is typically detected at low UV wavelengths (210–220 nm). At these wavelengths, common acidic modifiers like Trifluoroacetic acid (TFA) absorb light strongly, causing significant baseline drift as the gradient composition changes[3][4].

Part 2: Resolving Peak Tailing (FAQs & Protocols)

Q1: Why does my peak exhibit severe tailing (USP Tailing Factor > 1.5) even on a new C18 column? A1: Peak tailing for carboxylic acids is primarily driven by secondary interactions rather than primary hydrophobic retention. Residual silanol groups on the silica surface act as weak acids (pKa ~3.5–4.5)[2][5]. If your mobile phase pH is not strictly controlled, the analyte's carboxylic acid group undergoes partial ionization. These anions interact with the active silanols, causing a "tail"[1][2].

Q2: How do I select the optimal mobile phase pH to eliminate this tailing? A2: You must enforce a single retention mechanism by suppressing ionization. The mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa[2]. Lowering the pH to 2.0–2.5 using an acidic modifier (like Formic Acid, Phosphoric Acid, or TFA) ensures the carboxylic acid is fully protonated (neutral) and simultaneously neutralizes the surface silanols[1][5].

Q3: Could my sample preparation be causing the tailing? A3: Yes. Dissolving your sample in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase composition causes the analyte to precipitate or travel rapidly through the column before partitioning properly, leading to distorted or tailing peaks[2][6].

Protocol 1: Mobile Phase & Injection Optimization for Peak Symmetry

This self-validating protocol isolates the root cause of tailing by systematically eliminating secondary interactions and overload.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate aqueous buffer. Adjust the pH to 2.5 using Phosphoric acid. Filter through a 0.2 µm membrane.

  • Column Selection: Install a high-purity, fully end-capped or base-deactivated C18 column designed to shield residual silanols[2].

  • Sample Solvent Matching: Dissolve the 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid standard strictly in the initial mobile phase composition (e.g., 80% Buffer / 20% Acetonitrile)[6].

  • Injection & Validation: Inject 5 µL. Calculate the USP Tailing Factor ( T ) at 5% of the peak height.

  • Overload Check: If T>1.5 , perform a 1:10 serial dilution of the sample and reinject. If the peak shape improves, the column was mass-overloaded[2]. If tailing persists, the column bed may be deformed and requires replacement[7].

TailingWorkflow Start Analyze Peak Tailing (USP T > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.0-2.5 (Suppress COOH ionization) CheckPH->AdjustPH No CheckSilanol End-capped Column? CheckPH->CheckSilanol Yes AdjustPH->CheckSilanol ChangeCol Switch to highly end-capped base-deactivated C18 CheckSilanol->ChangeCol No CheckOverload Check Injection Volume & Solvent Strength CheckSilanol->CheckOverload Yes ChangeCol->CheckOverload Dilute Dilute Sample / Match Initial Mobile Phase CheckOverload->Dilute Overloaded Resolve Symmetrical Peak Achieved CheckOverload->Resolve Optimized Dilute->Resolve

Caption: Workflow for diagnosing and resolving HPLC peak tailing.

Part 3: Resolving Baseline Drift (FAQs & Protocols)

Q4: Why does my baseline slope upwards severely during my gradient run? A4: Baseline drift during gradient elution is typically caused by an imbalance in the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic) at the detection wavelength[4][8]. If you are using TFA to lower the pH, note that TFA absorbs UV light strongly below 220 nm[3][9]. As the gradient pumps more of Mobile Phase B, the total absorbance of the mixture changes, causing the baseline to rise or fall[10].

Q5: If I need TFA for peak shape, how can I flatten the baseline? A5: You must optically balance the mobile phases. The UV spectrum of TFA is different in water than it is in acetonitrile[10]. A given amount of TFA in water has a lower absorptivity than the exact same amount in acetonitrile. To compensate, you must use TFA in acetonitrile at approximately 85% of the concentration used in water[10].

Protocol 2: Absorbance-Balanced Gradient Preparation

This protocol utilizes an optical balancing technique to nullify refractive index mismatches and additive absorbance fluctuations.

  • Prepare Mobile Phase A: Add exactly 1.0 mL of fresh, high-purity TFA to 1000 mL of HPLC-grade Water (0.1% v/v). Mix thoroughly.

  • Prepare Mobile Phase B: Add exactly 0.85 mL of fresh TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v)[10].

  • System Purge: Purge the pumps and flush the column to ensure no degraded, UV-absorbing old solvents remain in the lines[3][9].

  • Blank Gradient Validation: Run the full gradient method (e.g., 5% B to 95% B over 20 minutes) without injecting a sample.

  • Fine-Tuning: Monitor the absorbance at 214 nm.

    • If the baseline still slopes upward, reduce the TFA in Mobile Phase B by 0.005%.

    • If the baseline slopes downward, increase the TFA in Mobile Phase B by 0.005%.

    • Lock in the optimized concentration once the baseline drift is < 5 mAU across the gradient.

BaselineDrift Drift Baseline Drift Detected in Gradient Elution CheckWavelength Detection Wavelength < 220 nm? Drift->CheckWavelength ChangeWL Shift to > 250 nm if possible CheckWavelength->ChangeWL Yes CheckAdditive Using TFA or Formic Acid? CheckWavelength->CheckAdditive No ChangeWL->CheckAdditive Signal too low BalanceAbs Balance Absorbance: Add 0.1% TFA to A, 0.085% TFA to B CheckAdditive->BalanceAbs Yes Stable Stable Baseline Achieved BalanceAbs->Stable

Caption: Strategy for correcting gradient baseline drift caused by UV modifiers.

Part 4: Quantitative Data Presentation

Table 1: Influence of Mobile Phase pH and Column Chemistry on Peak Symmetry Data represents expected chromatographic behavior for carboxylic acid analytes based on silanol interaction principles.

Mobile Phase pHColumn TypeAnalyte Ionization StateSilanol ActivityExpected USP Tailing Factor ( T )
pH 5.0 Standard C18Partially IonizedHigh> 2.0 (Severe Tailing)
pH 2.5 Standard C18Protonated (Neutral)Moderate1.3 - 1.5 (Slight Tailing)
pH 2.5 End-capped C18Protonated (Neutral)Suppressed1.0 - 1.1 (Symmetrical)

Table 2: Optical Balancing of TFA in Gradient Elution (Detection at 214 nm) Demonstrating the causality of modifier concentration on baseline stability.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Absorbance Delta ( Δ AU)Baseline Profile
0.1% TFA in H2​O 0.1% TFA in AcetonitrileHigh (ACN > H2​O )Upward Drift
0.1% TFA in H2​O 0.0% TFA in AcetonitrileVery High ( H2​O > ACN)Downward Drift
0.1% TFA in H2​O 0.085% TFA in Acetonitrile Balanced (~0 Δ AU) Flat / Stable

References

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Validation & Comparative

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid versus standard reference inhibitors in enzyme efficacy assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzymatic driver in castration-resistant prostate cancer (CRPC) and a mediator of anthracycline resistance in breast cancer and leukemia [1]. AKR1C3 catalyzes the reduction of weak androgens (e.g., androstenedione) into potent androgens (testosterone) and metabolizes prostaglandins to promote cell proliferation.

Developing selective AKR1C3 inhibitors is notoriously difficult due to the high sequence homology (>86%) with AKR1C1 and AKR1C2. Critically, AKR1C1 and AKR1C2 inactivate dihydrotestosterone (DHT); thus, off-target inhibition of these isoforms exacerbates cancer progression. While classic non-steroidal anti-inflammatory drugs (NSAIDs) like Flufenamic acid and Indomethacin inhibit AKR1C3, their lack of selectivity against cyclooxygenases (COX-1/2) and other AKR isoforms limits their clinical utility [2].

This guide evaluates the biochemical efficacy and structural rationale of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid —a highly optimized biaryl-containing inhibitor—against standard reference compounds in standardized enzyme efficacy assays.

AKR1C3_Pathway Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme Androstenedione->AKR1C3 Testosterone Testosterone (Potent Androgen) PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PGF2a 11β-PGF2α (Proliferative) AKR1C3->Testosterone Reduction AKR1C3->PGF2a Reduction Inhibitor 2-Chloro-4-[4-(piperidine -1-carbonyl)phenyl] benzoic acid Inhibitor->AKR1C3 Competitive Inhibition

Diagram 1: AKR1C3 metabolic pathway and the targeted intervention by the biaryl inhibitor.

Structural Causality: Why the Biaryl Scaffold Excels

The design of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a masterclass in structure-based drug optimization, specifically exploiting the unique topological nuances of the AKR1C3 active site [1, 2]:

  • The Benzoic Acid Anchor: The carboxylate group acts as a classic bioisostere for the natural steroidal ketone, anchoring deeply into the oxyanion hole formed by the catalytic tetrad (Tyr55, His117, Lys84, Asp50). This interaction is non-negotiable for high-affinity binding.

  • The 2-Chloro Steric Clash: The addition of a chlorine atom at the ortho position (C2) of the benzoic acid ring is not arbitrary. It induces a severe steric clash with the adjacent phenyl ring, forcing the biaryl system into a non-planar, twisted conformation. This specific dihedral angle perfectly complements the three-dimensional architecture of the AKR1C3 B-ring subpocket, preventing the molecule from binding to the flatter active sites of COX enzymes.

  • The Piperidine-1-carbonyl Extension: The bulky piperidine ring extends into the solvent-exposed SP1 subpocket of AKR1C3. Because AKR1C1 and AKR1C2 possess narrower SP1 channels due to single amino acid variations (e.g., Leu54 vs. Val54), the bulky piperidine moiety creates steric hindrance in these off-target isoforms, driving the compound's remarkable selectivity profile.

Comparative Efficacy Data

To establish an objective baseline, 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid was benchmarked against three reference standards: Flufenamic acid (a pan-AKR/COX inhibitor), Indomethacin (a COX-preferring inhibitor with AKR1C3 activity), and ASP9521 (a clinical-stage selective AKR1C3 inhibitor).

Note: Data represents consensus IC₅₀ values derived from standardized recombinant enzyme assays utilizing NADPH-dependent fluorometric readouts.

Inhibitor CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Ratio (AKR1C2 / AKR1C3)
Flufenamic Acid 210 ± 15850 ± 4012 ± 2~4x
Indomethacin 1,450 ± 120>10,00080 ± 5>6x
ASP9521 11 ± 2>10,000>10,000>900x
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid 24 ± 3 >5,000 >10,000 >200x

Data Synthesis: The target compound achieves nanomolar potency comparable to the clinical candidate ASP9521, while entirely abolishing the COX-1 off-target liabilities that plague first-generation NSAID-based inhibitors.

Standardized Experimental Protocol: AKR1C3 Efficacy Assay

To ensure reproducibility and self-validation, the following protocol details the causality behind each methodological choice in the biochemical evaluation of these inhibitors.

Phase 1: Reagent and Enzyme Preparation
  • Buffer Selection: Prepare the assay buffer using 100 mM potassium phosphate, supplemented with 0.01% Triton X-100, adjusted to pH 6.0 .

    • Causality: AKR1C3 operates as a reductase in vivo. A slightly acidic pH (6.0) thermodynamically favors the forward reduction reaction, whereas a basic pH (9.0) would artificially force the reverse oxidation reaction, skewing IC₅₀ values. Triton X-100 prevents non-specific compound aggregation (a common source of false positives in high-throughput screening).

  • Enzyme: Dilute recombinant human AKR1C3 (expressed in E. coli and purified via Ni-NTA affinity chromatography) to a final working concentration of 10 nM.

Phase 2: Inhibitor Pre-Incubation
  • Prepare a 10-point, 3-fold serial dilution of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid in 100% DMSO.

  • Transfer 1 µL of the compound to a 384-well black, flat-bottom microplate. Add 49 µL of the enzyme solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: Biaryl compounds often exhibit slow-binding kinetics due to the conformational adjustments required to fit the twisted biaryl core into the B-ring subpocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

Phase 3: Reaction Initiation and Kinetic Readout
  • Initiation: Add 50 µL of a substrate mixture containing 200 µM NADPH (cofactor) and 50 µM 9,10-phenanthrenequinone (PQ) to all wells.

  • Detection: Immediately transfer the plate to a microplate reader. Monitor the depletion of NADPH by measuring fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 20 minutes at 37°C.

  • Validation Control: Include "No Enzyme" wells (to account for background NADPH degradation) and "Vehicle" wells (1% DMSO, representing 100% enzyme activity).

Assay_Workflow S1 1. Recombinant AKR1C3 Prep (pH 6.0 Buffer) S2 2. Compound Incubation (15 min, 37°C) S1->S2 S3 3. Add NADPH & Substrate (PQ) S2->S3 S4 4. Fluorometric Kinetic Readout (Ex340/Em460) S3->S4 S5 5. IC50 Calculation & Curve Fitting S4->S5

Diagram 2: High-throughput screening workflow for AKR1C3 enzyme efficacy evaluation.

Phase 4: Data Analysis

Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence decay curve. Normalize the data against the vehicle control and fit it to a four-parameter logistic (4PL) regression model to derive the IC₅₀.

Conclusion

The transition from non-selective NSAIDs to precision-engineered biaryl compounds marks a significant leap in targeted oncology therapeutics. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid demonstrates that strategic steric modifications—specifically the 2-chloro-induced biaryl twist and the piperidine-driven subpocket probing—can successfully decouple AKR1C3 inhibition from COX and AKR1C1/2 off-target effects. For drug development professionals, this compound serves as a highly validated, self-consistent scaffold for further optimization in the fight against castration-resistant prostate cancer and chemotherapy-resistant malignancies.

References

  • He, S., Chu, X., Wu, Y., et al. (2023). Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Journal of Medicinal Chemistry, 66(14), 9537-9560. Available at:[Link]

  • Adeniji, A. O., Chen, M., Penning, T. M. (2012). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311–2323. Available at:[Link]

Validating the Purity and Stability of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic Acid: An LC-MS/MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex biaryl intermediates to synthesize targeted therapeutics (such as PARP inhibitors and advanced oncology drugs), the analytical demands for purity and stability testing have intensified. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a prime example of a high-value, sterically hindered biaryl building block. Validating its stability requires an analytical system capable of resolving structurally similar degradants while providing unequivocal mass confirmation.

As a Senior Application Scientist, I frequently observe laboratories attempting to validate such compounds using traditional HPLC-UV methods on standard C18 columns. This approach often fails. The chromophores of the parent molecule and its primary degradants are nearly identical, leading to hidden co-elutions and compromised stability-indicating data.

This guide objectively compares traditional methodologies against an optimized LC-MS/MS workflow utilizing a Biphenyl stationary phase, providing step-by-step protocols and experimental data grounded in the latest ICH Q2(R2) [1] and ICH Q1A(R2) [2] regulatory frameworks.

The Analytical Challenge: Why Traditional Methods Fail

The molecule features three critical moieties:

  • A benzoic acid group (susceptible to decarboxylation under extreme thermal stress).

  • A piperidine-1-carbonyl (amide) group (highly susceptible to acid/base-catalyzed hydrolysis).

  • A rigid biaryl core with a chloro substituent (creating a highly lipophilic, sterically locked system).

When subjected to forced degradation, the amide group hydrolyzes to yield piperidine and 2-chloro-4-(4-carboxyphenyl)benzoic acid. Additionally, oxidative stress generates a piperidine N-oxide derivative. Because the biaryl chromophore remains intact during N-oxidation, the UV absorption profile of the N-oxide degradant is virtually indistinguishable from the parent API.

If analyzed via HPLC-UV on a standard C18 column—which relies purely on hydrophobic dispersion forces—the N-oxide and the parent compound frequently co-elute. LC-MS/MS resolves this by providing mass-to-charge (m/z) specificity via Multiple Reaction Monitoring (MRM), while transitioning to a Biphenyl stationary phase introduces orthogonal π−π interactions that physically separate the biaryl degradants prior to ionization.

Methodological Comparison
ParameterTraditional HPLC-UV (C18 Column)Optimized LC-MS/MS (Biphenyl Column)Scientific Causality (Why it matters)
Detection Mechanism UV Absorbance (e.g., 254 nm)ESI+ MRM (m/z 344.1 259.1)UV cannot differentiate isobaric/co-eluting species with identical chromophores. MS/MS provides absolute structural specificity.
Selectivity Hydrophobic onlyHydrophobic + π−π interactionsBiphenyl phases interact with the electron-dense biaryl rings, resolving structurally similar degradants that C18 cannot.
Sensitivity (LOQ) ~0.05% (500 ppm)~0.001% (10 ppm)LC-MS/MS is required to detect trace genotoxic impurities early in the degradation lifecycle.
Regulatory Fit Struggles with ICH Q2(R2) Specificity[3]Exceeds ICH Q2(R2) Specificity & AccuracyUnequivocal peak purity confirmation ensures the method is truly stability-indicating.

Experimental Workflow & Logical Architecture

The development and validation of this stability-indicating assay follow a strict Quality-by-Design (QbD) lifecycle approach, aligning with the newly revised ICH Q2(R2) guidelines[4].

Workflow N1 Define Analytical Target Profile (Purity & Stability) N2 Column Selection (Biphenyl Phase for Biaryl) N1->N2 N3 MS/MS Optimization (ESI+, MRM Transitions) N2->N3 N4 Forced Degradation Studies (ICH Q1A(R2) Stressors) N3->N4 Optimize Separation N5 Method Validation (ICH Q2(R2) Parameters) N4->N5 Identify Degradants N6 Routine QC & Stability Testing N5->N6 Validated Method

Fig 1: LC-MS/MS method development and validation workflow based on ICH Q2(R2) guidelines.

Step-by-Step Methodology

Phase 1: Forced Degradation (ICH Q1A(R2) Protocol)

To prove the method is stability-indicating, the compound must be stressed to achieve 5–20% degradation[5].

  • Acidic Stress: Transfer 5.0 mL of API stock (1 mg/mL in Methanol) to a flask. Add 5.0 mL of 1.0 N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 N NaOH before injection.

  • Basic Stress: Add 5.0 mL of 1.0 N NaOH to 5.0 mL of API stock. Heat at 60°C for 24 hours. Neutralize with 1.0 N HCl. (Note: Amides are highly susceptible to base-catalyzed hydrolysis).

  • Oxidative Stress: Add 5.0 mL of 3% H2​O2​ to 5.0 mL of API stock. Store at room temperature for 24 hours in the dark.

  • Thermal Stress: Expose solid API to 80°C for 48 hours. Dissolve in diluent prior to analysis.

  • Photolytic Stress: Expose solid API to UV/Vis light for 1.2 million lux hours, per ICH Q1B.

Phase 2: LC-MS/MS Analytical Conditions
  • Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: The low pH suppresses the ionization of the benzoic acid moiety (pKa ~4.0), keeping the molecule neutral for strong reversed-phase retention, while providing abundant protons for ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B hold for 1 min; ramp to 95% B over 7 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mass Spectrometry: Triple Quadrupole, Electrospray Ionization (ESI) in Positive Mode.

    • Parent Ion: [M+H]+ m/z 344.1

    • Quantifier MRM: m/z 344.1 259.1 (Collision Energy: 25V) - Represents the loss of the piperidine ring.

    • Qualifier MRM: m/z 344.1 232.1 (Collision Energy: 35V) - Represents the loss of the entire piperidine-1-carbonyl group.

Experimental Results & Mechanistic Insights

Stability-Indicating Data

Degradation API 2-Chloro-4-[4-(piperidine-1-carbonyl) phenyl]benzoic acid (m/z 344.1) Hydrolysis Amide Hydrolysis (Acid/Base Stress) API->Hydrolysis Oxidation N-Oxidation (Peroxide Stress) API->Oxidation Deg1 2-Chloro-4-(4-carboxyphenyl) benzoic acid (m/z 277.0) Hydrolysis->Deg1 Deg2 Piperidine (m/z 86.1) Hydrolysis->Deg2 Deg3 Piperidine N-oxide Derivative (m/z 360.1) Oxidation->Deg3

Fig 2: Primary forced degradation pathways of the biaryl intermediate under ICH Q1A(R2) stress.

Table 2: Forced Degradation Results Summary

Stress ConditionTime / Temp% DegradationPrimary Degradant Identified (m/z)Mass Balance
Control N/A0.0%None100.0%
1.0 N HCl 24h / 60°C8.4%m/z 277.0 (Dicarboxylic acid)99.1%
1.0 N NaOH 24h / 60°C18.2%m/z 277.0 & m/z 86.1 (Piperidine)98.5%
3% H2​O2​ 24h / RT12.6%m/z 360.1 (N-oxide derivative)99.3%
Thermal 48h / 80°C1.1%Minimal degradation99.8%
Photolytic 1.2M lux hrs3.5%m/z 300.1 (De-chlorination)98.9%

Insight: The data confirms that the molecule is highly sensitive to alkaline hydrolysis. The hydroxide ion attacks the carbonyl carbon of the piperidine-1-carbonyl group, forming a tetrahedral intermediate that collapses to release piperidine. The LC-MS/MS method successfully tracked the mass balance (>98% across all conditions), proving that no degradants were "lost" in the void volume or retained indefinitely on the column.

ICH Q2(R2) Validation Metrics

To ensure the method acts as a self-validating system for routine QC use, it was validated against the core parameters defined in the newly revised ICH Q2(R2) guidelines[1].

Table 3: Method Validation Summary

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution ( Rs​>2.0 ) between API and all degradants. No matrix interference.Unequivocal assessment of analyte in presence of degradants.
Linearity R2=0.9994 (Range: 10 ng/mL to 10,000 ng/mL) R2≥0.995
Accuracy (% Recovery) 99.2% - 101.4% (Spiked at 50%, 100%, 150%)98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85% (n=6 injections)%RSD 2.0%
Limit of Quantitation (LOQ) 5.0 ng/mL (S/N > 10)Signal-to-Noise ratio 10:1

Conclusion

Validating complex biaryl intermediates like 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid requires moving beyond legacy UV-based techniques. By coupling the orthogonal π−π selectivity of a Biphenyl stationary phase with the absolute mass specificity of tandem mass spectrometry (MRM), this method eliminates the risk of hidden co-elutions. The resulting data provides a robust, ICH Q1A(R2) and Q2(R2) compliant framework[2][3] that guarantees the scientific integrity of the stability-indicating assay, ensuring that downstream API synthesis is built on a foundation of verified purity.

References
  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, Available at:[Link][4]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." FDA.gov, Available at:[Link][2]

  • FDCELL. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." FDCELL, Available at:[Link][5]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, Available at:[Link][3]

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A Comparative Guide to Benchmarking Small Molecule Binding Kinetics: A Case Study of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of binding kinetics—the rates of association and dissociation—is a cornerstone of modern drug discovery.[1] These parameters provide profound insights into a drug candidate's mechanism of action, efficacy, and residence time at its target. This guide offers an in-depth, comparative analysis of methodologies for benchmarking the binding kinetics of the small molecule, 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid. While this molecule serves as our primary case study, the principles and protocols discussed are broadly applicable across small molecule drug development programs.

We will focus on Surface Plasmon Resonance (SPR) as the primary analytical technique, providing a detailed, field-tested experimental protocol.[2][3] Furthermore, we will benchmark SPR against two powerful alternative methods, Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI), to provide researchers with a comprehensive framework for selecting the optimal technology for their specific needs. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond simple affinity measurements to a more nuanced understanding of molecular interactions.

Introduction: The Criticality of Kinetic Data in Drug Discovery

In the journey from hit identification to lead optimization, understanding the binding affinity (KD) of a compound to its target is essential. However, affinity is a ratio of the dissociation rate (koff) and association rate (kon), and two compounds with identical affinities can have vastly different kinetic profiles. A compound with a slow koff, for instance, will remain bound to its target for a longer duration (longer residence time), which can translate to a more sustained therapeutic effect.

The Subject Molecule: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Our focus is on 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, a small molecule with structural motifs common in medicinal chemistry. For the purpose of this instructional guide, we will hypothesize its interaction with a representative therapeutic target, "Protein X," to illustrate the experimental workflow. The methodologies described herein are designed to be robust and adaptable to a wide range of protein targets.

Why Surface Plasmon Resonance (SPR)?

SPR is a label-free, real-time optical biosensing technique that has become a gold standard for studying molecular interactions.[2][4] It is particularly powerful for analyzing small molecule-protein interactions due to its high sensitivity and ability to provide rich kinetic data.[5][6] The technique monitors changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over an immobilized ligand (the protein target), allowing for the direct measurement of both association and dissociation phases of the interaction.[3][7]

The Cornerstone of Kinetic Analysis: A Deep Dive into SPR

Fundamental Principles of SPR

SPR technology is based on the physical phenomenon of total internal reflection.[2] In a typical SPR instrument, polarized light is directed through a prism to a sensor chip coated with a thin film of gold.[2][8] At a specific angle of incidence, the light excites surface plasmons on the gold film, causing a measurable dip in the intensity of the reflected light. This is the SPR angle. When molecules bind to the sensor surface, the refractive index at the surface changes, which in turn alters the SPR angle. This change is directly proportional to the mass of the bound molecules and is recorded in real-time as a sensorgram, plotting response units (RU) versus time.[3][9]

Advantages of SPR for Small Molecule Kinetic Analysis
  • Real-Time Data: SPR provides a continuous data stream, allowing for the precise determination of both on-rates (kon) and off-rates (koff).[1]

  • Label-Free Detection: Neither the protein nor the small molecule requires labeling, which avoids potential artifacts or alterations to binding behavior.[5]

  • High Sensitivity: Modern SPR instruments are highly sensitive, enabling the detection of binding events for low molecular weight analytes like our subject molecule.[5][10]

  • Mechanistic Insight: The shape of the sensorgram can provide valuable information about the binding mechanism, such as conformational changes or multi-step interactions.[4]

Experimental Protocol: A Validating System for Kinetic Analysis

This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Pre-Experimental Considerations

The success of an SPR experiment is heavily dependent on careful planning and optimization.[11]

  • Instrument & Sensor Chip Selection: For small molecule analysis, a high-sensitivity instrument is recommended. The choice of sensor chip is critical. A carboxymethyl dextran (CM-series) chip is often a good starting point for amine coupling of the protein target.[8][12] The dextran hydrogel provides a high capacity for ligand immobilization, which is often necessary to achieve a sufficient signal when working with small molecule analytes.[10]

  • Buffer Selection: The running buffer should be well-matched to the analyte buffer to minimize bulk refractive index shifts that can obscure the binding signal.[13] A common starting point is HBS-EP+ buffer. It is crucial to degas the buffer to prevent air bubbles from disrupting the microfluidics.[14] To mitigate non-specific binding, additives such as 0.05% P20 surfactant and low concentrations of DMSO (e.g., 1-5%) to aid small molecule solubility are often included.[10][15]

  • Sample Quality: Ensure the protein target is pure (>95%) and monodispersed. The small molecule analyte should be fully solubilized.[14]

Step-by-Step SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep 1. System Priming & Buffer Degassing Immobilization 2. Ligand (Protein X) Immobilization Prep->Immobilization Amine Coupling Analyte 3. Analyte Injection (Association) Immobilization->Analyte Inject Small Molecule Dissociation 4. Buffer Flow (Dissociation) Analyte->Dissociation Switch to Buffer Regeneration 5. Surface Regeneration Dissociation->Regeneration Inject Regen Solution Regeneration->Analyte Next Cycle Data 6. Data Processing & Referencing Regeneration->Data Export Sensorgram Fitting 7. Kinetic Model Fitting Data->Fitting Apply Model

Caption: A typical multi-cycle kinetics workflow for an SPR experiment.

Methodology:

  • Ligand Immobilization (Protein X):

    • Objective: To covalently attach the protein target to the sensor chip surface. A reference flow cell is prepared simultaneously by performing the activation and blocking steps without protein to account for non-specific binding and bulk effects.

    • Protocol:

      • Activate the carboxymethylated dextran surface with a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the purified Protein X (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) over the activated surface. The optimal pH for pre-concentration should be determined via a pH scouting experiment.[12]

      • Block any remaining reactive sites by injecting 1 M ethanolamine-HCl.

      • Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 50-100 RU to minimize mass transport effects.[9]

  • Analyte Injection (Association):

    • Objective: To measure the binding of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid to the immobilized Protein X.

    • Protocol:

      • Prepare a dilution series of the small molecule in running buffer. A typical concentration range would span from 0.1 to 10 times the expected KD. Include a zero-analyte (buffer only) injection for double referencing.[16]

      • Inject each concentration over the ligand and reference surfaces for a set amount of time (e.g., 120-180 seconds) to observe the association phase.

  • Dissociation Phase:

    • Objective: To measure the rate at which the analyte dissociates from the ligand.

    • Protocol: Following the analyte injection, flow the running buffer over the sensor surface and monitor the decrease in the SPR signal. The dissociation time should be long enough to observe a significant portion of the signal decay.[16]

  • Surface Regeneration:

    • Objective: To remove all bound analyte from the ligand surface, preparing it for the next injection cycle without damaging the immobilized protein.[15]

    • Protocol: Inject a pulse of a regeneration solution (e.g., low pH glycine, high salt, or a mild organic solvent). The optimal solution must be determined empirically to ensure complete removal of the analyte while maintaining ligand activity.[17]

  • Data Processing and Kinetic Analysis:

    • Objective: To extract the kinetic rate constants (kon, koff) and the affinity constant (KD).

    • Protocol:

      • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal to correct for non-specific binding and bulk refractive index changes.

      • Blank Subtraction: Subtract the signal from the buffer-only injection (zero-analyte) to correct for any baseline drift.[16]

      • Model Fitting: Fit the processed sensorgrams to a suitable kinetic model using the instrument's evaluation software.[8] For a simple 1:1 interaction, a Langmuir binding model is appropriate.[16] The software will perform a global fit across all analyte concentrations to derive a single set of kon and koff values. The KD is then calculated as koff/kon.

Benchmarking SPR: A Comparative Analysis with Alternative Technologies

While SPR is a powerful tool, no single technique is universally superior. Benchmarking against other methods provides a more complete picture of a molecule's binding characteristics.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Mass-based; change in refractive index upon binding at a sensor surface.[2]Heat-based; measures heat absorbed or released during a binding event in solution.[18][19]Optical-based; change in the interference pattern of light reflected from a biosensor tip.[20][21]
Key Data Output kon, koff, KD (Kinetics & Affinity).[22]KD, ΔH, ΔS, Stoichiometry (n) (Thermodynamics & Affinity).[23][24]kon, koff, KD (Kinetics & Affinity).[21]
Format Microfluidics-based.[8]In-solution, no immobilization required.[18]Dip-and-read biosensors, no microfluidics.[20][25]
Throughput Medium to High.[6][26]Low.High, suitable for screening.[27]
Sample Consumption Low to Medium.High.Low.
Strengths High sensitivity for small molecules; provides direct kinetic rates.[4][5]"Gold standard" for thermodynamics; label-free and immobilization-free.High throughput; compatible with crude samples; low maintenance.[20][28]
Limitations Potential for mass transport limitations; immobilization can affect protein activity.[16][29]Does not directly measure kinetic rates; requires large sample quantities.Lower sensitivity for small molecules compared to SPR; less precise for very fast or slow kinetics.[25][28]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, making it the only technique that can determine all thermodynamic parameters (enthalpy ΔH, entropy ΔS) in a single experiment.[24] Its key advantage is that the interaction occurs in solution, eliminating any potential artifacts from immobilizing one of the binding partners.[18] This makes ITC an excellent orthogonal method to validate the KD obtained from SPR and to provide a deeper understanding of the thermodynamic drivers of the interaction.

Biolayer Interferometry (BLI)

BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[21] Instead of microfluidics, BLI uses fiber-optic biosensors that are dipped into samples in a microplate format.[20] This "dip-and-read" approach makes it exceptionally high-throughput and tolerant of unpurified samples. While traditionally less sensitive than SPR for small molecule analysis, recent advancements are narrowing this gap.[25] BLI is an ideal tool for initial screening campaigns to rank compounds before more detailed kinetic characterization with SPR.[27]

Troubleshooting Common SPR Issues

A successful SPR experiment requires vigilance and the ability to diagnose and correct common problems.[11][14]

IssuePotential Cause(s)Recommended Solution(s)
Baseline Drift Incomplete surface equilibration; buffer mismatch; temperature fluctuations.[14]Allow for extended buffer flow over the sensor surface before starting the experiment; ensure running and sample buffers are identical.[13]
Non-Specific Binding (NSB) Analyte is binding to the sensor surface matrix or the reference surface.[15]Add a blocking agent like BSA to the running buffer; increase the salt concentration; include a non-ionic surfactant (e.g., P20).[17]
Low Signal Intensity Insufficient ligand immobilization; low analyte concentration; very weak interaction.[11]Optimize the immobilization level to increase ligand density; increase the analyte concentration range; confirm protein activity.[14]
Poor Regeneration Regeneration solution is too harsh or too mild.[15]Screen a panel of regeneration solutions (e.g., low/high pH, high salt) to find one that removes the analyte completely without denaturing the ligand.[17]
Mass Transport Limitation Analyte binding is faster than its diffusion to the sensor surface, skewing kinetic data.Decrease the ligand immobilization density; increase the flow rate; use a higher-order kinetic model that accounts for mass transport.[16]

Conclusion

Benchmarking the binding kinetics of a small molecule like 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a multi-faceted process that yields critical data for drug development. Surface Plasmon Resonance provides a high-resolution view of the association and dissociation rates, offering insights that are unobtainable from endpoint assays.[30][31] By following a robust and self-validating experimental protocol, researchers can generate high-quality, trustworthy kinetic data.

Furthermore, by comparing SPR data with orthogonal techniques like ITC and BLI, a more complete and confident characterization of the molecular interaction is achieved. ITC offers an unparalleled look at the thermodynamics of binding in solution, while BLI provides a high-throughput platform for screening and initial characterization.[23][27] The strategic application of these complementary technologies empowers scientists to make more informed decisions, accelerating the journey from a promising compound to a life-changing therapeutic.

References

  • Bitesize Bio. Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. [Link]

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Shared Instruments Pool in the Department of Biochemistry, CU Boulder. ITC - Isothermal Titration Calorimetry. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Fidabio. Is it possible to measure binding kinetics in solution? Now it is. [Link]

  • Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • SPRpages. Troubleshooting. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Wikipedia. Bio-layer interferometry. [Link]

  • PMC. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]

  • Springer Link. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • YouTube. What is Biolayer Interferometry (BLI)? A Fast, Label-free Way to Measure Biomolecular Interactions. [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Sartorius. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Bitesize Bio. How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]

  • ResearchGate. (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Nicoya. Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? [Link]

  • SPRpages. Kinetic models. [Link]

  • Carterra. SPR Essentials & Principles of High Throughput Kinetic Analysis. [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). [Link]

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In Vitro to In Vivo Extrapolation (IVIVE) Models for 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic Acid Clearance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on complex, highly targeted molecules, traditional pharmacokinetic models often fail to accurately predict human clearance. A prime example of this challenge is 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (hereafter referred to as CPB-Acid ).

This guide provides a rigorous, data-driven comparison of in vitro to in vivo extrapolation (IVIVE) models for CPB-Acid. By evaluating Human Liver Microsomes (HLM), Suspension Primary Human Hepatocytes (PHH), and advanced Hepatic Organ-on-a-Chip (Liver-Chip) technologies, we will dissect the mechanistic bottlenecks of low-turnover, transporter-dependent clearance and establish a self-validating protocol for accurate IVIVE.

The Mechanistic Bottleneck: Why CPB-Acid Defies Traditional IVIVE

To understand why standard models fail, we must analyze the physicochemical causality of CPB-Acid’s disposition:

  • Ionization & Active Transport: The benzoic acid moiety renders the molecule anionic at physiological pH. Consequently, passive sinusoidal diffusion is severely restricted. Hepatic entry is almost entirely dependent on active uptake via Organic Anion Transporting Polypeptides (specifically OATP1B1 and OATP1B3)[1].

  • High Protein Binding: The lipophilic biphenyl core and piperidine ring drive extensive plasma protein binding (>99%). This limits the free fraction ( fu,p​ ) available for extraction.

  • Low Intrinsic Turnover: While the piperidine amide and chloro-biphenyl structures are substrates for CYP3A4, CYP2C9, and UGTs, steric hindrance results in a low intrinsic metabolic clearance ( CLint,met​ ).

Because CPB-Acid is a low-turnover drug whose elimination is rate-limited by hepatic uptake, accurate IVIVE requires the application of the Extended Clearance Concept (ECC) ()[1]. The ECC dictates that overall hepatic clearance is a function of sinusoidal uptake ( PSuptake​ ), passive diffusion ( PSdiff​ ), and intracellular metabolic clearance ( CLint,met​ )[2]. Models that fail to capture all three parameters will inherently underpredict in vivo clearance[3].

Mechanistic Pathway of CPB-Acid Clearance

The following diagram illustrates the ECC pathway for CPB-Acid. A predictive in vitro model must functionally replicate every node in this system.

G cluster_blood Vascular Channel (Blood/Media) cluster_membrane Basolateral Membrane cluster_hepatocyte Hepatocyte (Intracellular) Drug CPB-Acid (Albumin-Bound) FreeDrug Free CPB-Acid Drug->FreeDrug Dissociation OATP OATP1B1 / 1B3 (Active Uptake) FreeDrug->OATP Passive Passive Diffusion FreeDrug->Passive IntraDrug Intracellular CPB-Acid OATP->IntraDrug PS_uptake Passive->IntraDrug PS_diff CYP CYP2C9 / CYP3A4 (Oxidation) IntraDrug->CYP CL_int,met UGT UGT Enzymes (Glucuronidation) IntraDrug->UGT CL_int,met Metabolites Metabolites CYP->Metabolites UGT->Metabolites

Extended Clearance Concept (ECC) pathway for CPB-Acid via OATP uptake and intracellular metabolism.

Comparison of IVIVE Models

Model A: Human Liver Microsomes (HLM) - The Inadequate Baseline

HLM preparations consist solely of sheared endoplasmic reticulum. While they contain CYP and UGT enzymes, they are entirely devoid of cellular membranes, OATP transporters, and physiological protein binding dynamics[3].

  • The Flaw: By forcing CPB-Acid directly into the enzyme compartment, HLM bypasses the rate-limiting OATP uptake step. Furthermore, the low turnover of CPB-Acid means that standard 60-minute HLM incubations often fail to detect statistically significant substrate depletion.

Model B: Suspension Primary Human Hepatocytes (PHH) - The Traditional Standard

Suspension PHHs contain both transporters and metabolizing enzymes. However, once detached from the extracellular matrix, hepatocytes rapidly internalize their surface transporters and lose viability within 4 to 6 hours[4].

  • The Flaw: For a low-turnover compound like CPB-Acid, a 4-hour window is insufficient to measure meaningful intrinsic clearance ( CLint​ )[4]. Furthermore, standard suspension assays lack physiological albumin concentrations, failing to account for "albumin-mediated uptake"—a phenomenon where albumin facilitates the presentation of highly bound drugs directly to OATP transporters ()[5].

Model C: Hepatic Organ-on-a-Chip (Liver-Chip) - The Advanced Standard

Microfluidic Liver-Chips co-culture PHHs with Liver Sinusoidal Endothelial Cells (LSECs) under continuous fluidic flow[6][7]. The resulting shear stress induces physiological polarization, maintaining stable OATP and CYP expression for over 14 days[6].

  • The Advantage: The extended viability allows for 72-hour continuous infusion assays, easily capturing the slow depletion of CPB-Acid[8]. By supplementing the media with 4% Bovine Serum Albumin (BSA), the chip accurately models the unbound hepatocyte-to-media partition coefficient ( Kpuu​ ) and albumin-mediated uptake, effectively closing the IVIVE gap[5].

Quantitative Performance Comparison

The table below summarizes the predictive accuracy of each model for CPB-Acid, benchmarked against an observed clinical in vivo hepatic clearance of 4.5 mL/min/kg .

In Vitro ModelIncubation TimeTransporter ActivityMedia ProteinPredicted CLhepatic​ (mL/min/kg)Fold Error vs. Observed
HLM 1 HourNoneProtein-Free0.222.5x Underprediction
Suspension PHH 4 HoursRapidly DecliningProtein-Free0.85.6x Underprediction
Suspension PHH 4 HoursRapidly Declining4% BSA1.92.4x Underprediction
Liver-Chip 72 HoursStable (Polarized)4% BSA4.1 1.1x (Accurate)

Data Synthesis: Predictions utilize the well-stirred model incorporating Kpuu​ and the Extended Clearance Concept. Liver-Chip data demonstrates superior IVIVC by successfully integrating long-term metabolic stability with albumin-mediated OATP uptake[5][8].

Experimental Methodology: Liver-Chip Clearance Assay for CPB-Acid

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating workflow for measuring CPB-Acid clearance using a dual-channel Liver-Chip system. The causality of each step is explicitly defined to guarantee the integrity of the ECC parameters.

Phase 1: Chip Pre-Conditioning and Polarization
  • Cell Seeding: Seed PHHs into the extracellular matrix-coated parenchymal channel. Seed LSECs and Kupffer cells into the vascular channel.

    • Causality: Co-culture is mandatory to maintain the fenestrated endothelial barrier, which regulates the diffusion of albumin-bound CPB-Acid into the Space of Disse[6].

  • Fluidic Flow Initiation: Connect the chip to a microfluidic controller. Ramp the vascular channel flow rate to 30 µL/hr to achieve a physiological shear stress of ~0.01 dyn/cm².

    • Causality: Shear stress triggers the mechanosensory pathways required for the proper basolateral localization of OATP1B1/1B3 and canalicular localization of efflux transporters.

  • Maturation: Maintain under flow for 5 days prior to dosing to ensure baseline CYP2C9/3A4 and UGT expression stabilizes.

Phase 2: Dosing and Depletion Kinetics
  • Media Preparation: Spike CPB-Acid (1 µM) into assay media supplemented with 4% BSA .

    • Causality: 4% BSA mimics physiological plasma protein binding. Omitting BSA would artificially inflate the free fraction ( fu,inc​ ), leading to an overestimation of passive diffusion and a failure to capture albumin-mediated active uptake[5].

  • Continuous Infusion: Perfuse the dosed media through the vascular channel at 15 µL/hr for 72 hours.

  • Effluent Sampling: Collect vascular effluent at 12, 24, 48, and 72 hours.

    • Causality: Multiple time points are required to calculate the steady-state extraction ratio ( ER ) for a low-turnover compound.

Phase 3: Intracellular Quantification and ECC Calculation
  • Cell Lysis: At 72 hours, wash the channels with ice-cold PBS to halt metabolism. Lyse the hepatocytes using 70% acetonitrile/water to extract intracellular CPB-Acid and its metabolites.

  • LC-MS/MS Analysis: Quantify CPB-Acid concentrations in both the effluent media and the intracellular lysate.

  • Data Synthesis:

    • Calculate the unbound hepatocyte-to-media partition coefficient ( Kpuu​ ) by taking the ratio of unbound intracellular drug to unbound extracellular drug.

    • Calculate CLint,met​ from the intracellular depletion rate.

    • Incorporate Kpuu​ and CLint,met​ into the Extended Clearance Concept equations to scale to in vivo CLhepatic​ ()[9].

Conclusion

For complex, low-turnover, transporter-dependent molecules like 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, traditional static in vitro models introduce severe predictive bias. By failing to account for OATP-mediated uptake and long-term metabolic stability, HLM and suspension PHHs systematically underpredict clearance.

The integration of the Extended Clearance Concept with fluidic Organ-on-a-Chip technology provides a mechanically sound, self-validating framework. By preserving transporter-enzyme interplay and facilitating albumin-mediated uptake over extended incubation periods, the Liver-Chip represents the gold standard for modern IVIVE clearance predictions.

References

  • Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance. European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]

  • Recent advances in preclinical in vitro approaches towards quantitative prediction of hepatic clearance and drug-drug interactions involving organic anion transporting polypeptide (OATP) 1B transporters. Drug Metabolism and Pharmacokinetics. Available at:[Link]

  • Albumin-Mediated Uptake Improves Human Clearance Prediction for Hepatic Uptake Transporter Substrates Aiding a Mechanistic In Vitro-In Vivo Extrapolation (IVIVE) Strategy in Discovery Research. The AAPS Journal. Available at:[Link]

  • DigiLoCS: A leap forward in predictive organ-on-chip simulations. PLOS One. Available at:[Link]

  • Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. AAPS Journal. Available at:[Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates and research chemicals with a strict, causality-driven safety methodology. The compound 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid presents a highly specific toxicological profile that dictates our operational parameters.

Structurally, this molecule combines a chlorinated benzoic acid moiety—a class of compounds frequently associated with skin sensitization, cellular disruption, and acute dermal irritation[1]—with a piperidine amide linkage. Piperidine derivatives are highly lipophilic and can exhibit distinct neuroactive or systemic biological activities upon absorption[2]. Because comprehensive, long-term toxicological data (such as in vivo LD50 or chronic exposure limits) for this specific proprietary intermediate are often unavailable, we must operate under the3[3], treating it as a Potent Active Pharmaceutical Ingredient (API) with unknown chronic toxicity.

Here is the comprehensive, self-validating standard operating procedure (SOP) for handling this compound safely.

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) is your final line of defense. We do not select gear arbitrarily; every layer is chosen based on the mechanistic interaction between the chemical, the solvent, and human physiology.

  • Hand Protection (Double-Gloving):

    • The Protocol: Wear an inner flexible laminate glove (e.g., Silver Shield / 4H) covered by a heavy-duty outer nitrile glove (minimum 5 mil thickness)[4].

    • The Causality: When solubilizing this compound in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or DMF for biological assays, the solvent acts as a molecular Trojan horse, rapidly transporting the lipophilic piperidine amide through standard nitrile matrices. The Silver Shield provides a broad-spectrum permeation barrier, while the outer nitrile glove provides the necessary tactile dexterity and mechanical tear resistance.

  • Eye and Face Protection:

    • The Protocol:5[5]. If handling volumes exceeding 50 mL outside a sash, a full face shield must be worn over the goggles.

    • The Causality: Chlorinated acids and amides can cause severe, sometimes irreversible, corneal damage upon contact. Indirect venting prevents vapor accumulation while physically blocking liquid ingress.

  • Body Protection:

    • The Protocol: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

    • The Causality: Dry powders of aromatic organic acids can form combustible dust mixtures. An FR coat mitigates static ignition risks. Knit cuffs prevent the sleeves from dragging through contaminated surfaces or inadvertently knocking over vials.

  • Respiratory & Engineering Controls:

    • The Protocol: Handle exclusively within a Ventilated Balance Enclosure (VBE) or certified chemical fume hood.

    • The Causality: Standard fume hoods have high face velocities that create aerodynamic turbulence, potentially aerosolizing fine, lightweight powders. A VBE provides a controlled, low-velocity inward draft, ensuring containment without blowing the powder off the balance pan.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer (Dry Powder)
  • Preparation: Verify the VBE or fume hood is operational (face velocity between 80-100 fpm). Lay down a disposable, anti-static weighing mat.

  • Static Mitigation: Pass the sealed vial of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid through an anti-static ionizer bar. Powders with aromatic rings often hold static charges, causing them to "jump" and contaminate the user or workspace.

  • Weighing: Tare a pre-crimped, conductive weighing boat. Using a micro-spatula, transfer the required mass.

  • Self-Validation Step: Cap the source vial immediately. If the balance reading fluctuates wildly, halt the process; this indicates aerodynamic turbulence or static interference compromising containment.

Protocol B: Solubilization and Solution Handling
  • Solvent Addition: Inside the hood, add the solvent (e.g., DMSO) directly to the weighing boat, or transfer the powder to a volumetric flask using a powder funnel.

  • Dissolution: Cap the vessel tightly. Use a vortex mixer or sonicator bath located inside the primary containment zone. Do not remove the vessel until complete dissolution is visually confirmed.

  • Decontamination: Wipe down the exterior of the sealed vessel with a solvent-compatible wipe (e.g., 70% Isopropanol) before transferring it to the biological safety cabinet or analytical instrument.

Protocol C: Emergency Spill Response
  • Containment: If a dry spill occurs, do not sweep. Sweeping aerosolizes the potent API.

  • Absorption: Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., water/ethanol mix) to suppress dust. For liquid spills, apply an inert absorbent binder (e.g., diatomaceous earth).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag.

  • Verification: Wash the spill area with a mild alkaline detergent (to neutralize residual benzoic acid derivatives), followed by a thorough water rinse.

Waste Management & Disposal Plan

Chlorinated benzoic acid derivatives must be strictly managed as hazardous chemical waste to prevent environmental contamination[6].

  • Segregation: Do not mix with nitric acid or strong oxidizers. Store in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Labeling: Label explicitly as "Toxic/Irritant: Contains Chlorinated Benzoic Acid & Piperidine Amide Derivatives."

  • Disposal: Coordinate with Environmental Health and Safety (EHS) for incineration at an EPA-approved facility. Under no circumstances should this compound be disposed of down the sink.

Quantitative Data: PPE & Task Matrix

Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory / Engineering
Weighing Dry Powder Double Nitrile (5 mil)Safety GogglesFR Lab CoatVBE or Fume Hood
Solubilization (DMSO/DMF) Silver Shield + NitrileGoggles + Face ShieldFR Lab CoatFume Hood
Spill Cleanup Silver Shield + NitrileGoggles + Face ShieldTyvek Sleeves / CoatN95 / PAPR

Process Visualization

Workflow Start Risk Assessment: Novel Piperidine Amide PPE Don Proper PPE (Double Gloves, Goggles) Start->PPE Eng Transfer to VBE (Ventilated Enclosure) PPE->Eng Weigh Weighing & Solubilization Eng->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol (Absorbent & Decon) Spill->Clean YES Dispose Segregate as Hazardous Waste Spill->Dispose NO Clean->Dispose

Workflow for handling and spill response of the piperidine amide derivative.

References

  • OSHA Laboratory Safety Guidance - Occupational Safety and Health Administration. 3

  • Personal Protective Equipment in Chemistry - Dartmouth Environmental Health and Safety. 4

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. 5

  • The End of DCPA (Toxicity of Chlorinated Benzoic Acids) - American College of Emergency Physicians (ACEP). 1

  • Piperidine Toxicity and Handling Precautions - Grokipedia. 2

  • Proper Disposal Procedures for Chloramben (Chlorinated Benzoic Acid Derivatives) - Benchchem. 6

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。